molecular formula C14H13NO3 B083698 2-((4-Methoxyphenyl)amino)benzoic acid CAS No. 13501-67-2

2-((4-Methoxyphenyl)amino)benzoic acid

Cat. No.: B083698
CAS No.: 13501-67-2
M. Wt: 243.26 g/mol
InChI Key: AOTGWRVCPVLSPA-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)amino)benzoic acid is a derivative of anthranilic acid and a structural analog of para-aminobenzoic acid (PABA), a well-established building block in pharmaceutical research . Given its structural versatility, this compound serves as a valuable precursor for the synthesis of diverse heterocyclic systems and is a key scaffold in the development of novel molecules with potential biological activity . Research into PABA analogs, such as this compound, spans several therapeutic areas. These derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) for application in cognitive disorders, with the PABA moiety contributing to safety and tolerability in such pharmacological profiles . Furthermore, the structural mimicry of PABA positions its derivatives as candidates for antimicrobial research, potentially interfering with essential bacterial pathways like folic acid synthesis . The methoxy-substituted aniline component of this molecule further enhances its utility as an intermediate in organic synthesis, enabling the exploration of new chemical space in the search for bioactive compounds, including those with potential anticancer and anti-inflammatory properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyanilino)benzoic acid
Source PubChem
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InChI

InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTGWRVCPVLSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159203
Record name Anthranilic acid, N-(4-methoxyphenyl)-
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13501-67-2
Record name N-(4-Methoxyphenyl)anthranilic acid
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Record name Anthranilic acid, N-(4-methoxyphenyl)-
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Record name Anthranilic acid, N-(4-methoxyphenyl)-
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Record name 2-[(4-methoxyphenyl)amino]benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-((4-Methoxyphenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a derivative of anthranilic acid, belonging to the class of N-aryl anthranilic acids. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃-
Molecular Weight 243.26 g/mol -
Appearance Solid[1]
Melting Point 183-184 °C[2]
Boiling Point 417.4 °C at 760 mmHg (Predicted)-
Solubility Soluble in ethanol.[3]-
CAS Number 19036-63-6-

Table 2: Computed Properties

PropertyValueSource
XLogP3 3.2-
Hydrogen Bond Donor Count 2-
Hydrogen Bond Acceptor Count 4-
Rotatable Bond Count 3-
Exact Mass 243.089543 g/mol -
Monoisotopic Mass 243.089543 g/mol -
Topological Polar Surface Area 58.6 Ų-
Heavy Atom Count 18-

Experimental Protocols

The primary method for the synthesis of N-aryl anthranilic acids, including this compound, is the Ullmann condensation.[1][4] This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide.

Experimental Protocol:

A mixture of 80 g of 2-chlorobenzoic acid, 80 g of 4-anisidine (p-methoxyaniline), 80 g of anhydrous potassium carbonate, and 4 g of activated copper powder in 800 ml of amyl alcohol is heated under reflux with efficient stirring for four hours.[2] Following the reflux, the amyl alcohol is removed by steam distillation. The remaining aqueous solution is filtered and then neutralized by the addition of a 1:1 solution of concentrated hydrochloric acid and water. The resulting solid precipitate is collected by filtration.[2]

The crude product obtained from the synthesis can be purified by recrystallization.

Experimental Protocol:

The crude solid of this compound is dissolved in a minimal amount of hot isopropyl alcohol.[2] The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and dried. For N-aryl anthranilic acids in general, recrystallization from ethanol (95%) is also a common and effective purification method.[1][3]

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectral Data

TechniqueKey Features and Observations
¹H NMR The proton NMR spectrum of N-phenylanthranilic acid in DMSO-d₆ shows characteristic signals for the aromatic protons, a broad singlet for the NH proton around 9.3 ppm, and a signal for the carboxylic acid proton. For the 4-methoxy derivative, a singlet for the methoxy group protons would be expected around 3.7-3.8 ppm.[5][6]
¹³C NMR The ¹³C NMR spectrum of N-phenylanthranilic acid derivatives shows signals for the carboxylic acid carbonyl carbon around 174 ppm. The aromatic carbons resonate in the range of 114-149 ppm. The methoxy carbon in the 4-methoxy derivative would typically appear around 55 ppm.[5]
FT-IR The FT-IR spectrum of N-aryl anthranilic acids displays characteristic absorption bands. A broad band for the O-H stretch of the carboxylic acid is observed in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears around 1660-1672 cm⁻¹. The N-H stretching vibration is typically seen as a broad signal around 1805-1811 cm⁻¹. Aromatic C-H stretching is observed around 3041-3045 cm⁻¹, and C=C stretching in the aromatic rings appears as multiple bands in the 1400-1600 cm⁻¹ region.[5][7][8]
Mass Spectrometry The mass spectrum of N-phenylanthranilic acid shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for benzoic acid derivatives involve the loss of the carboxylic acid group or fragments from the aromatic rings.[9]

Biological Activity and Signaling Pathways

N-aryl anthranilic acids are a well-established class of compounds with significant anti-inflammatory properties.[10] Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory cascade.[11][12][13]

The anti-inflammatory effects of N-aryl anthranilic acid derivatives are believed to be mediated through the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.[11][14] Some derivatives have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[12][13]

The following diagram illustrates the proposed mechanism of action for this compound as a COX inhibitor, leading to the reduction of inflammation.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule This compound Molecule->COX_Enzymes Inhibition

Proposed anti-inflammatory mechanism of action.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Reactants: 2-Chlorobenzoic Acid 4-Anisidine K₂CO₃, Cu Powder C Reaction: Ullmann Condensation (Reflux, 4h) A->C B Solvent: Amyl Alcohol B->C D Steam Distillation (Remove Amyl Alcohol) C->D E Filtration D->E F Neutralization (HCl) E->F G Precipitation & Filtration F->G H Recrystallization (Hot Isopropyl Alcohol or Ethanol) G->H I Crystal Collection (Vacuum Filtration) H->I J Drying I->J K Spectroscopic Characterization (NMR, IR, MS) J->K L Purity Assessment (e.g., Melting Point) J->L

References

A Technical Guide to the Physicochemical Properties of N-(4-methoxyphenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-methoxyphenyl)anthranilic acid. The document details its chemical identity, summarizes key quantitative data, and presents detailed experimental protocols for the determination of its fundamental properties. Furthermore, it explores its biological context as a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and visualizes the relevant biological signaling pathway.

Compound Identification and Core Properties

N-(4-methoxyphenyl)anthranilic acid, also known by its IUPAC name 2-((4-methoxyphenyl)amino)benzoic acid, is an aromatic compound belonging to the aminobenzoic acid family. Structurally, it is a derivative of anthranilic acid featuring a 4-methoxyphenyl group attached to the amino nitrogen. This structure places it within the fenamate class of compounds, which are known for their pharmacological activities.

Data Summary

The quantitative physicochemical properties of N-(4-methoxyphenyl)anthranilic acid are summarized in the table below for quick reference and comparison.

PropertyValueSource(s)
IUPAC Name 2-(4-methoxyanilino)benzoic acid[1]
Synonyms N-p-Anisylanthranilic acid, 2-(p-anisidino)benzoic acid[1][2]
CAS Number 13501-67-2[1][3]
Chemical Formula C₁₄H₁₃NO₃[1][4]
Molecular Weight 243.26 g/mol [1][4]
Melting Point 183-184 °C[5]
Calculated logP 4.3 (XLogP3)[1]
pKa Not experimentally determined in cited literature.
Aqueous Solubility Not experimentally determined in cited literature.

Experimental Protocols for Property Determination

This section provides detailed methodologies for determining the key physicochemical properties of N-(4-methoxyphenyl)anthranilic acid, including melting point, aqueous solubility, and pKa.

Melting Point Determination via Thiele Tube Method

The melting point is a critical indicator of a substance's purity. A sharp melting range of 1-2°C typically signifies a pure compound.[6] The Thiele tube method provides an effective means for this determination by ensuring uniform heating of the sample through convection currents in a heating oil.[7]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry N-(4-methoxyphenyl)anthranilic acid is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., silicone or mineral oil) so that the sample is submerged.[6]

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner.[8] The design of the tube facilitates the circulation of the oil, providing a uniform temperature distribution.[6]

  • Observation and Measurement: The temperature is monitored closely. The first temperature is recorded when the first drop of liquid appears. The second temperature is recorded when the entire sample has completely melted into a clear liquid.[8] This range is reported as the melting point.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Powder the solid sample B Pack sample into capillary tube (2-3 mm) A->B C Attach capillary tube to thermometer B->C D Insert assembly into oil-filled Thiele tube C->D E Gently heat the side arm of the Thiele tube D->E F Observe for initial melting (T1) E->F G Observe for complete liquefaction (T2) F->G H Record Melting Range (T1 - T2) G->H

Workflow for Melting Point Determination using a Thiele Tube.
Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution of the compound at a constant temperature and then measuring its concentration.[9][10]

Methodology:

  • Preparation of Saturated Solution: An excess amount of N-(4-methoxyphenyl)anthranilic acid is added to a flask containing a specific volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).[11][12]

  • Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).[12] The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[11]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is used for accurate quantification.[10]

Solubility_Workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to aqueous solvent B Seal the flask A->B C Agitate at constant temperature (24-72h) B->C D Allow solution to reach equilibrium C->D E Separate solid and liquid phases (Centrifugation / Filtration) D->E F Collect clear supernatant / filtrate E->F G Quantify concentration via HPLC or UV-Vis F->G H Determine Thermodynamic Solubility G->H

Workflow for Solubility Determination using the Shake-Flask Method.
pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds.[13][14] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[15]

Methodology:

  • Sample Preparation: A precise amount of N-(4-methoxyphenyl)anthranilic acid is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[15]

  • Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[16]

  • Titration Process: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.[16] After each addition, the solution is allowed to stabilize, and the pH is recorded.[15]

  • Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14] This point is often identified as the inflection point on the curve.[15]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound to a known concentration B Calibrate pH meter with standard buffers A->B C Immerse calibrated pH electrode in sample B->C D Add strong base (titrant) in small increments C->D E Record pH after each addition D->E F Plot pH vs. Volume of Titrant E->F G Identify the half-equivalence point F->G H Determine pKa value (pH at half-equivalence) G->H

Workflow for pKa Determination using Potentiometric Titration.

Biological Activity and Signaling Pathway

N-(4-methoxyphenyl)anthranilic acid belongs to the fenamate class of NSAIDs.[17][18] The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[17][19]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[17]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[17][20]

By inhibiting COX-1 and COX-2, fenamates like N-(4-methoxyphenyl)anthranilic acid block the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for all other prostanoids.[21] This reduction in prostaglandin production leads to the anti-inflammatory and analgesic effects characteristic of NSAIDs.[18]

COX_Pathway cluster_cox Cyclooxygenase Enzymes cluster_effects Biological Effects membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid (AA) pla2->aa Releases cox1 COX-1 (Constitutive) aa->cox1 Metabolized by cox2 COX-2 (Inducible) aa->cox2 Metabolized by pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 Converts AA to cox2->pgh2 Converts AA to synthases Prostaglandin Synthases prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) synthases->prostaglandins Produces inflammation Inflammation prostaglandins->inflammation Mediate pain Pain prostaglandins->pain Mediate fever Fever prostaglandins->fever Mediate inhibitor N-(4-methoxyphenyl)anthranilic acid (Fenamate NSAID) inhibitor->cox1 Inhibits inhibitor->cox2 Inhibits

Inhibitory Action on the Cyclooxygenase (COX) Signaling Pathway.

References

An In-depth Technical Guide to 2-((4-Methoxyphenyl)amino)benzoic Acid: Structural Information and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthesis of 2-((4-Methoxyphenyl)amino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document also explores its key positional isomers, offering a comparative analysis to aid in research and development.

Core Structural Information

This compound, also known as N-(4-methoxyphenyl)anthranilic acid, is an aromatic compound featuring a benzoic acid moiety linked to a methoxy-substituted aniline group via a secondary amine bridge. This structure imparts a unique combination of acidic and basic functionalities, as well as a defined three-dimensional shape that is crucial for its chemical and biological activities.

IdentifierValue
IUPAC Name This compound
CAS Number 13501-67-2[1]
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.26 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
InChI Key AOTGWRVCPVLSPA-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound and its isomers are critical for their handling, formulation, and biological interactions. The following table summarizes key properties.

PropertyThis compound3-((4-Methoxyphenyl)amino)benzoic acid4-((4-Methoxyphenyl)amino)benzoic acid
Molecular Formula C₁₄H₁₃NO₃C₁₄H₁₃NO₃[2]C₁₄H₁₂O₃
Molecular Weight ( g/mol ) 243.26[1]243.26[2]228.24
Melting Point (°C) 207[3]Not available253-256[4]
Boiling Point (°C) 417.4 at 760 mmHg[3]Not availableNot available
Solubility Slightly soluble in waterNot availableNot available
pKa Not availableNot availableNot available
LogP 3.21[3]3.6[2]Not available

Isomeric Forms

The positional isomers of this compound are of significant interest as they allow for the exploration of structure-activity relationships. The location of the amino-benzoic acid linkage dramatically influences the molecule's overall geometry and electronic properties.

Isomer Structures

Below are the chemical structures of the 2-, 3-, and 4-isomers.

Figure 1: Isomers of (4-Methoxyphenyl)aminobenzoic acid

isomers cluster_main This compound cluster_isomers Positional Isomers 2_isomer C₁₄H₁₃NO₃ 3_isomer 3-((4-Methoxyphenyl)amino)benzoic acid C₁₄H₁₃NO₃ 2_isomer->3_isomer Isomer of 4_isomer 4-((4-Methoxyphenyl)amino)benzoic acid C₁₄H₁₂O₃ 2_isomer->4_isomer Isomer of

A diagram showing the core molecule and its positional isomers.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol describes a classic and reliable method for the synthesis of N-aryl anthranilic acids.

Reaction Scheme:

synthesis 2-chlorobenzoic_acid 2-Chlorobenzoic Acid reagents K₂CO₃, Cu powder Amyl Alcohol, Reflux 2-chlorobenzoic_acid->reagents 4-anisidine 4-Anisidine 4-anisidine->reagents product This compound reagents->product workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization start_materials Starting Materials (e.g., Halobenzoic Acid, Aniline derivative) reaction Chemical Reaction (e.g., Ullmann Condensation) start_materials->reaction workup Reaction Work-up (e.g., Extraction, Neutralization) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product purification->product Yields structural_elucidation Structural Elucidation product->structural_elucidation purity Purity Assessment (e.g., HPLC, Melting Point) product->purity nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ir IR Spectroscopy structural_elucidation->ir ms Mass Spectrometry structural_elucidation->ms

References

Synthesis of 2-((4-Methoxyphenyl)amino)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-((4-methoxyphenyl)amino)benzoic acid and its derivatives, compounds of significant interest in medicinal chemistry, particularly as analogues of non-steroidal anti-inflammatory drugs (NSAIDs). This document details the core synthetic methodologies, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes key processes through diagrams.

Introduction

This compound, also known as N-(4-methoxyphenyl)anthranilic acid, is a key scaffold in the development of various therapeutic agents. Its derivatives are structurally related to fenamic acids, a class of NSAIDs known for their analgesic and anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory cascade. The synthesis of a diverse library of these derivatives is essential for structure-activity relationship (SAR) studies and the discovery of novel drug candidates with improved efficacy and safety profiles.

The two predominant methods for the synthesis of N-aryl anthranilic acids are the Ullmann condensation and the Buchwald-Hartwig amination. This guide will explore both methodologies in detail.

Synthetic Methodologies

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds. It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.

Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis. It offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and its derivatives via the Ullmann condensation and Buchwald-Hartwig amination.

Table 1: Ullmann Condensation of Substituted 2-Chlorobenzoic Acids with Anilines [1][2]

EntrySubstituted AnilineProductReaction ConditionsYield (%)M.p. (°C)
1AnilineN-phenylanthranilic acidCu, K2CO3, Microwave (1.5 min, 150W)98184
2p-AnisidineThis compoundCu, K2CO3, Microwave (2.5 min, 135W)90175-176
32,3-DimethylanilineMefenamic acidCu, K2CO3, Microwave (2.25 min, 140W)92187-188
4m-Nitroaniline2-((3-Nitrophenyl)amino)benzoic acidCu, K2CO3, Microwave (1.33 min, 150W)86220-221
5o-Toluidine2-((2-Methylphenyl)amino)benzoic acidCuO, K2CO3, Reflux (6-8 h)78185
6m-Toluidine2-((3-Methylphenyl)amino)benzoic acidCuO, K2CO3, Reflux (6-8 h)75178

Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Benzoic Acid Derivatives [3]

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Methyl 4-bromo-2-methylbenzoate4-MethylanilinePd(OAc)2 / BINAPNaOtBuToluene10085 (ester)
22-Bromobenzoic acidAnilinePd2(dba)3 / XPhosK3PO4Dioxane10092
3Methyl 2-iodoterephthalateAnilineXPhos-Pd-G2K3PO4Toluene/DMF10094 (ester)

Table 3: Spectral Data for Selected 2-((Aryl)amino)benzoic Acid Derivatives [1][2][4]

CompoundIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)
N-phenylanthranilic acid3280-3110 (N-H), 3300-2600 (O-H), 1710-1678 (C=O)9.639 (s, 1H, -COOH), 7.961 (s, 1H, N-H), 6.692-7.353 (m, 9H, Ar-H)
This compound-7.86 (dd, 1H), 7.63 (d, 1H), 7.52 (dd, 1H), 6.85 (d, 1H), 6.70 (d, 1H), 6.52 (dd, 1H), 6.45 (t, 1H), 6.28 (dd, 1H), 3.60 (s, 3H, OCH₃)
Mefenamic acid-7.95 (dd, 1H), 7.58 (d, 1H), 7.53 (dd, 1H), 7.25 (s, 1H), 7.11 (dd, 1H), 6.65 (t, 1H), 6.33 (dd, 1H), 2.3 (s, 3H, CH₃), 1.8 (s, 3H, CH₃)

Experimental Protocols

General Protocol for Ullmann Condensation (Microwave Irradiation)[1]

A mixture of the respective 2-chlorobenzoic acid (0.01 mol), the appropriate aniline (0.02 mol), anhydrous potassium carbonate (0.005 mol), and anhydrous copper sulfate (catalyst) is prepared. The mixture is irradiated in a domestic microwave oven at a specified power and time (see Table 1). After completion of the reaction (monitored by TLC), the product is purified.

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the aryl halide (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., XPhos, 1.5-7.5 mol%), and base (e.g., K₃PO₄ or NaOtBu, 1.4-2.0 equiv) are combined in an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Cyclooxygenase (COX) Inhibition Assay Protocol[5]
  • Preparation of Reaction Mixture: In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

  • Enzyme Addition: Add 20 µL of Tris-HCl buffer containing either COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.

  • Inhibitor Addition: Add 2 µL of the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37 °C for 10 minutes.

  • Initiation of Reaction: Initiate the reaction by adding a solution of arachidonic acid.

  • Analysis: The formation of prostaglandin E2 (PGE₂) is quantified using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), to determine the inhibitory activity of the compound.

Visualizations

Synthetic Pathways

Ullmann_Condensation A 2-Chlorobenzoic Acid C This compound A->C Cu Catalyst, Base Heat B p-Anisidine B->C

Caption: Ullmann Condensation Pathway.

Buchwald_Hartwig_Amination A 2-Bromobenzoic Acid C This compound A->C Pd Catalyst, Ligand Base, Solvent, Heat B p-Anisidine B->C

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant Mixing (Aryl Halide, Amine, Catalyst, Base, Solvent) B Reaction (Heating/Irradiation) A->B C Cooling & Filtration B->C D Solvent Evaporation C->D E Column Chromatography D->E F Characterization (NMR, IR, MS) E->F G Purity Assessment (TLC, HPLC) F->G

Caption: General Experimental Workflow.

Signaling Pathway: COX Inhibition

COX_Inhibition_Pathway cluster_membrane Cell Membrane PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX Oxygenation PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivative 2-((4-Methoxyphenyl)amino) benzoic acid Derivative Derivative->COX Inhibition

Caption: COX Inhibition Signaling Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound derivatives, highlighting the Ullmann condensation and Buchwald-Hartwig amination as key synthetic strategies. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The continued exploration of these synthetic routes will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

The Biological Versatility of 2-((4-methoxyphenyl)amino)benzoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-((4-methoxyphenyl)amino)benzoic acid, a core structure related to N-phenylanthranilic acid, have emerged as a promising class of compounds with a wide spectrum of biological activities. These synthetic analogs have attracted considerable interest in medicinal chemistry due to their potential therapeutic applications, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the reported biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action through signaling pathway diagrams.

Data Presentation: A Quantitative Overview of Biological Activities

The biological evaluation of various this compound analogs has yielded a wealth of quantitative data, demonstrating their potency in different assays. The following tables summarize these findings, categorized by biological activity for ease of comparison.

Table 1: Cytotoxic and Kinase Inhibitory Activity
Compound/AnalogTarget/Cell LineAssayActivity (IC₅₀)Reference
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog 7c CSNK2ANanoBRET110 nM[1][2]
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog 6c CSNK2ANanoBRET30 nM[1]
2-(4'-Nitrophenylsulfonamido)benzoic acidMOLT-3 cellsMTT AssayHigh cytotoxicity (exact IC₅₀ not provided)[3]
2-(4'-Chlorophenylsulfonamido)benzoic acidMOLT-3 cellsMTT AssaySelective cytotoxic effect (exact IC₅₀ not provided)[3]
2-(4'-Methylphenylsulfonamido)benzoic acidMOLT-3 cellsMTT AssaySelective cytotoxic effect (exact IC₅₀ not provided)[3]
Table 2: Anti-inflammatory and Analgesic Activity
Compound/AnalogAssayModelActivityReference
Mefenamic Acid AnalogsWrithing TestAcetic acid-inducedSignificant reduction in writhing[4]
Mefenamic Acid AnalogsCarrageenan-induced paw edemaRatSignificant anti-inflammatory activity[3]
N-phenylanthranilic acid derivativesHot Plate TestMouseIncreased pain threshold[5]
Flufenamic acid-based sulfonohydrazide and acetamide derivativesCOX-1/COX-2 InhibitionIn vitroIC₅₀ values in the range of 5.0 - 26 µM[6]
Table 3: Antifungal and Antioxidant Activity
Compound/AnalogTarget/AssayActivityReference
2-(4'-Substituted benzenesulfonamido)benzoic acidsCandida albicansAntifungal Assay25-50% inhibition at 4 μg/mL
2-(4'-Methoxyphenylsulfonamido) benzoic acidSOD ActivityNBT Inhibition15.7% inhibition at 300 μg/mL
2-(4'-Chlorophenylsulfonamido) benzoic acidSOD ActivityNBT Inhibition6.1% inhibition at 300 μg/mL
Various N-phenylanthranilic acid analogsDPPH Radical ScavengingIn vitroVaried antioxidant capacity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogs. These protocols are intended as a guide and may require optimization for specific compounds and experimental conditions.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 1-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24 to 72 hours.[7][9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the control (untreated cells).

Kinase Inhibition: In Vitro Kinase Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution C Add kinase solution to initiate reaction A->C B Add test compound to wells B->C D Incubate at room temperature C->D E Add detection reagent D->E F Measure luminescence/fluorescence E->F

In Vitro Kinase Assay Workflow

Procedure (Example: CSNK2A NanoBRET Assay):

  • Cell Transfection: Co-transfect HEK293T cells with CSNK2A-NanoLuc fusion vector and a kinase substrate tracer.

  • Compound Treatment: Add serially diluted test compounds to the transfected cells in a 96-well plate.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. A decrease in the BRET signal indicates inhibition of the kinase.[1]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compounds.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandins (e.g., PGE₂) using an enzyme immunoassay (EIA) kit.[11][12]

Analgesic Activity: Hot Plate Test

This in vivo test assesses the central analgesic activity of a compound.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the testing environment.

  • Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.[5][13]

  • Compound Administration: Administer the test compound to the mice, typically via oral or intraperitoneal injection.

  • Post-treatment Measurement: At various time points after administration, place the mice back on the hot plate and measure the reaction latency. An increase in latency indicates an analgesic effect.[5][13]

Antifungal Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[14][15]

  • Inoculum Preparation: Prepare a standardized fungal inoculum.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[14][15]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Procedure:

  • Sample Preparation: Prepare solutions of the test compounds at various concentrations.

  • Reaction Mixture: Add the test compound solution to a solution of DPPH in methanol.[16][17]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[17]

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The percentage of radical scavenging activity is calculated relative to a control.[18][16]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogs can be attributed to their interaction with various cellular signaling pathways. While the precise mechanisms for many analogs are still under investigation, several key pathways have been implicated.

Anticancer Activity: Targeting Kinase Signaling

Several analogs have demonstrated potent kinase inhibitory activity, particularly against Casein Kinase 2 (CSNK2A), a serine/threonine kinase implicated in cell growth, proliferation, and apoptosis.[1][2] Inhibition of CSNK2A can disrupt downstream signaling cascades that promote cancer cell survival.

Anticancer_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor CSNK2A CSNK2A Growth_Factor_Receptor->CSNK2A Analog This compound analog Analog->CSNK2A Inhibition Downstream_Effectors Downstream Effectors (e.g., Akt, NF-κB) CSNK2A->Downstream_Effectors Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Hypothesized Anticancer Signaling Pathway

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these analogs are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. Some N-phenylanthranilic acid derivatives have also been shown to uncouple oxidative phosphorylation in mitochondria, which may contribute to their anti-inflammatory properties.[7]

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Analog This compound analog Analog->COX_Enzymes Inhibition

References

A Comprehensive Technical Review of 2-((4-Methoxyphenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid, is a member of the N-aryl anthranilic acid class of compounds. This class, often referred to as "fenamates," is notable for its anti-inflammatory properties, with several derivatives developed as non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a detailed review of the available literature on this compound, covering its chemical properties, synthesis, and the established biological context of its parent class. While direct biological studies on this specific derivative are limited, this paper extrapolates its probable mechanism of action based on the well-understood pharmacology of N-aryl anthranilic acids, focusing on the inhibition of cyclooxygenase (COX) enzymes and the corresponding signaling pathways. Detailed experimental protocols for its synthesis and for a representative biological assay are provided to facilitate further research and drug development efforts.

Introduction and History

N-aryl anthranilic acids emerged from early research efforts to develop non-narcotic analgesics. This chemical family includes well-known NSAIDs such as mefenamic acid and flufenamic acid. The core structure, consisting of a substituted aniline linked to a benzoic acid moiety, proved to be a privileged scaffold for anti-inflammatory activity. The mechanism of action for this class is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

While the broader class of N-aryl anthranilic acids has been extensively studied since the mid-20th century, the specific history of this compound is not well-documented in dedicated publications. It is primarily recognized as a chemical intermediate and a subject of synthetic methodology studies. Its synthesis is a classic example of the Ullmann condensation, a copper-catalyzed N-arylation reaction. The presence of the 4-methoxy substituent on the phenyl ring is a common feature in medicinal chemistry, often introduced to modulate metabolic stability and receptor binding affinity.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
IUPAC Name This compound[1]
Synonyms N-(4-Methoxyphenyl)anthranilic acid, 2-(4-Methoxyanilino)benzoic acid[1][2]
CAS Number 13501-67-2[1]
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.26 g/mol [1]
Melting Point 183-184 °C[3]
XLogP3 4.3[1]

Synthesis and Characterization

The most common and well-documented method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl amine (4-anisidine) with an aryl halide (2-chlorobenzoic acid).

Experimental Protocol: Ullmann Condensation

This protocol is adapted from a published synthetic procedure.[3]

Materials:

  • 2-chlorobenzoic acid (80 g)

  • 4-anisidine (p-methoxyaniline) (80 g)

  • Anhydrous potassium carbonate (80 g)

  • Activated copper powder (4 g)

  • Amyl alcohol (800 ml)

  • Concentrated hydrochloric acid

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • A mixture of 2-chlorobenzoic acid, 4-anisidine, potassium carbonate, and activated copper powder is prepared in amyl alcohol in a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • The mixture is heated to reflux and maintained at this temperature with efficient stirring for four hours.

  • After the reaction is complete, the amyl alcohol is removed by steam distillation.

  • The remaining aqueous phase is filtered to remove the copper catalyst and any insoluble byproducts.

  • The filtrate is neutralized by the dropwise addition of a 1:1 solution of concentrated hydrochloric acid and water until precipitation of the product is complete.

  • The resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from isopropyl alcohol to yield N-(4-methoxyphenyl)anthranilic acid.

Workflow Diagram:

G Reactants 2-Chlorobenzoic Acid 4-Anisidine K2CO3, Cu Powder Amyl Alcohol Reflux Heat to Reflux (4 hours) Reactants->Reflux SteamDistill Steam Distillation (Remove Amyl Alcohol) Reflux->SteamDistill Filter1 Filter Aqueous Phase SteamDistill->Filter1 Neutralize Neutralize with HCl Filter1->Neutralize Filter2 Collect Precipitate Neutralize->Filter2 Recrystallize Recrystallize (Isopropyl Alcohol) Filter2->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Ullmann condensation workflow for synthesis.

Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the methoxy group (around 3.8 ppm), a series of multiplets in the aromatic region (approx. 6.8-8.1 ppm) corresponding to the protons on both benzene rings, and a broad singlet for the amine proton (NH), which may be shifted downfield (e.g., >9.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the carboxylic acid carbon (~170-174 ppm), the methoxy carbon (~55 ppm), and a series of signals in the aromatic region for the twelve aromatic carbons.

  • IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1670-1710 cm⁻¹), an N-H stretch from the secondary amine (around 3300-3400 cm⁻¹), and C-O stretches from the ether group (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 243.26.

Biological Activity and Mechanism of Action

No direct biological studies or quantitative data for this compound have been published in the reviewed literature. However, its structural similarity to fenamate NSAIDs strongly suggests that its primary biological activity would be the inhibition of cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal mucosal protection and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, heat, redness, and swelling.[6][7]

The anti-inflammatory effect of NSAIDs is derived from their inhibition of COX-2, while common side effects like gastrointestinal irritation are often due to the simultaneous inhibition of COX-1.

Postulated Mechanism of Action

This compound is predicted to act as a competitive inhibitor at the arachidonic acid binding site of the COX enzymes. By blocking this site, it would prevent the synthesis of PGH₂ and subsequent downstream inflammatory mediators. The selectivity for COX-1 versus COX-2 would depend on the specific interactions of the molecule within the enzyme's active site.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) AA->COX2 Oxygenation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Elicits Inhibitor 2-((4-Methoxyphenyl) amino)benzoic acid Inhibitor->COX2 Inhibits

Caption: Postulated inhibition of the COX-2 pathway.

Quantitative Data

As of the latest literature review, there is no published quantitative biological data (e.g., IC₅₀ values) for this compound. To provide context, the table below presents IC₅₀ values for other well-known fenamates from a human whole blood assay. It is important to note that these values can vary based on the specific assay conditions.[8]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid101.010
Flufenamic Acid3.00.310
Meclofenamic Acid0.90.19

Standardized Biological Assay Protocol

The following is a representative protocol for a human whole blood assay to determine COX-1 and COX-2 inhibitory activity, which would be a suitable method for evaluating this compound.[8]

Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2 in a physiologically relevant ex vivo model.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Enzyme immunoassay (EIA) kits for Thromboxane B₂ (TxB₂) and Prostaglandin E₂ (PGE₂).

  • Incubator, centrifuge, microplate reader.

Procedure for COX-1 Activity (TxB₂ Production):

  • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control for 15 minutes at 37°C.

  • The blood is then allowed to clot for 60 minutes at 37°C, which induces platelet aggregation and subsequent TxB₂ production via COX-1.

  • The reaction is stopped by placing the samples on ice.

  • Serum is separated by centrifugation.

  • TxB₂ levels in the serum are quantified using an appropriate EIA kit.

Procedure for COX-2 Activity (PGE₂ Production):

  • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

  • LPS (e.g., 10 µg/mL) is added to induce the expression of COX-2 in monocytes.

  • The samples are incubated for 24 hours at 37°C.

  • Plasma is separated by centrifugation.

  • PGE₂ levels in the plasma are quantified using an appropriate EIA kit.

Data Analysis:

  • The percentage inhibition of TxB₂ (for COX-1) and PGE₂ (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound is a synthetically accessible compound belonging to the well-established anti-inflammatory class of N-aryl anthranilic acids. While its history and specific biological profile are not extensively documented, its chemical structure strongly suggests it functions as an inhibitor of COX enzymes. The lack of published biological data presents a clear opportunity for future research.

Key areas for investigation include:

  • Definitive Synthesis and Characterization: A full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) should be published to serve as a standard reference.

  • In Vitro Biological Evaluation: The compound should be tested in COX-1 and COX-2 inhibition assays, such as the human whole blood assay detailed herein, to determine its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: The 4-methoxy substitution provides a key data point in the SAR of fenamates. Further studies could explore other substitutions on the phenyl ring to optimize activity and selectivity.

  • Exploration of Other Targets: While COX inhibition is the most probable mechanism, other potential targets, such as kinases or other enzymes in the inflammatory cascade, should not be ruled out without experimental evidence.

This technical guide provides the foundational chemical knowledge and a clear roadmap for the future biological evaluation of this compound, a compound that sits at the intersection of classic NSAID chemistry and modern drug discovery.

References

An In-Depth Technical Guide to the Mechanism of Action of N-(4-methoxyphenyl)anthranilic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-methoxyphenyl)anthranilic acid belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), a group of N-aryl substituted anthranilic acid derivatives. While specific experimental data for N-(4-methoxyphenyl)anthranilic acid is limited in publicly available literature, its mechanism of action can be largely inferred from the well-characterized activities of its structural analogs, such as mefenamic acid and flufenamic acid. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Additionally, fenamates are known to modulate the activity of various ion channels, contributing to their analgesic effects. This guide provides a comprehensive overview of the expected mechanism of action of N-(4-methoxyphenyl)anthranilic acid, supported by data from its close analogs, detailed experimental protocols for characterization, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The hallmark of NSAIDs, including the fenamate class, is their ability to inhibit COX enzymes.[1] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated during inflammation.[2] By inhibiting these enzymes, N-aryl anthranilic acids block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[1]

Signaling Pathway of COX Inhibition

The inhibition of the COX pathway by N-(4-methoxyphenyl)anthranilic acid and its analogs directly impacts the inflammatory cascade. The process begins with a cellular stimulus that activates phospholipase A2, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). N-aryl anthranilic acids competitively inhibit the active site of COX enzymes, preventing this conversion.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (Activated by Stimuli) AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX substrate for PGH2 Prostaglandin H2 (PGH2) COX->PGH2 converts to PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 converted to Inflammation Inflammation, Pain, Fever PGE2->Inflammation promotes N_aryl_AA N-(4-methoxyphenyl)anthranilic acid & Analogs N_aryl_AA->COX inhibits

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of some fenamates may also be attributed to their interaction with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[3] By inhibiting NF-κB activation, these compounds can further suppress the inflammatory response.

NF-κB Signaling Cascade

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. Some anthranilic acid derivatives may interfere with this pathway, preventing NF-κB activation.

NFkB_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activate IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases IkB_p p-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation N_aryl_AA Anthranilic Acid Derivatives (Potential Inhibition) N_aryl_AA->IKK may inhibit DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, Cytokines) DNA->Genes initiates transcription of

Figure 2: Potential Modulation of the NF-κB Signaling Pathway.

Ion Channel Modulation

Several fenamates have been identified as modulators of various ion channels, including Transient Receptor Potential (TRP) channels.[4] This activity is thought to contribute to their analgesic effects, independent of COX inhibition. For example, some derivatives have been shown to block TRPM2, TRPM8, and TRPC6 channels.[5]

Quantitative Data on Anthranilic Acid Derivatives

Due to the limited availability of data for N-(4-methoxyphenyl)anthranilic acid, the following tables summarize the inhibitory concentrations (IC50) of closely related analogs against various targets. This data provides a comparative framework for understanding the potential potency and selectivity of this class of compounds.

Table 1: Cyclooxygenase (COX) Inhibition by Anthranilic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Mefenamic Acid11.82.44.92[6]
JS-325.04.55.56[6]
JS-459.04.313.70[6]

Table 2: Ion Channel Inhibition by Anthranilic Acid Derivatives

CompoundTarget Ion ChannelIC50 (µM)Reference
N-(p-amylcinnamoyl)anthranilic acid (ACA)TRPM21.7[5]
N-(p-amylcinnamoyl)anthranilic acid (ACA)TRPC62.3[5]
N-(p-amylcinnamoyl)anthranilic acid (ACA)TRPM83.9[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of N-aryl anthranilic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Workflow:

COX_Assay_Workflow start Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid - Test compound dilutions incubate Incubate enzyme with test compound or vehicle start->incubate add_substrate Add arachidonic acid to initiate reaction incubate->add_substrate stop_reaction Stop reaction after a defined time add_substrate->stop_reaction measure Measure PGE2 production (e.g., via ELISA) stop_reaction->measure analyze Calculate % inhibition and IC50 values measure->analyze NFkB_Assay_Workflow start Transfect cells with NF-κB luciferase reporter and Renilla control plasmids treat Treat cells with test compound or vehicle start->treat stimulate Stimulate cells with an NF-κB activator (e.g., TNF-α) treat->stimulate lyse Lyse cells and collect supernatant stimulate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Normalize Firefly to Renilla and calculate % inhibition measure->analyze

References

Spectroscopic Profile of 2-((4-Methoxyphenyl)amino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-((4-Methoxyphenyl)amino)benzoic acid (also known as N-(4-methoxyphenyl)anthranilic acid). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serves as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.3Singlet1H-COOH
~7.9Doublet1HAr-H
~7.5Triplet1HAr-H
~7.2Doublet2HAr-H
~6.9Doublet2HAr-H
~6.8Triplet1HAr-H
~6.6Doublet1HAr-H
~3.8Singlet3H-OCH₃
~9.5Singlet1H-NH

Note: Predicted values are based on computational models and data from analogous structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~170C=O (Carboxylic Acid)
~156Ar-C (C-OCH₃)
~148Ar-C (C-NH)
~134Ar-C
~132Ar-C
~122Ar-C
~121Ar-C
~115Ar-C
~114Ar-C
~112Ar-C
~55-OCH₃

Note: Predicted values are based on computational models and data from analogous structures. Actual experimental values may vary.

Table 3: IR Spectral Data (Predicted and from Analogs)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1510Medium-StrongC=C stretch (Aromatic)
~1240StrongC-O stretch (Ether)
~1180MediumC-N stretch

Note: These values are typical for N-aryl anthranilic acids and aromatic ethers.

Table 4: Mass Spectrometry Data[1]
m/zInterpretation
243Molecular ion [M]⁺
225[M - H₂O]⁺
182[M - COOH - H]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

  • Instrumentation : A high-field NMR spectrometer, typically 400 MHz or higher, is used for data acquisition.

  • ¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired using a single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A one-dimensional carbon NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width is set to approximately 220 ppm.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation : A Fourier-Transform Infrared spectrometer equipped with an ATR accessory is used.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which is then analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion. For GC-MS, the compound is first vaporized and separated from other components on a chromatographic column.

  • Ionization : Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

The Structural Blueprint for Efficacy: An In-depth Analysis of 2-((4-methoxyphenyl)amino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2-((4-methoxyphenyl)amino)benzoic acid scaffold, a derivative of N-phenylanthranilic acid, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have shown promise as anti-inflammatory agents, analgesics, and potent inhibitors of various protein kinases implicated in cancer and other diseases. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of these derivatives, offering insights into the molecular features crucial for their therapeutic effects. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this area.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the benzoic acid and the phenylamino moieties. The following tables summarize quantitative data from various studies, illustrating the impact of these modifications on their anti-inflammatory and kinase inhibitory activities.

Anti-Inflammatory Activity

The anti-inflammatory effects of these derivatives are often evaluated by their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound IDR1 (Benzoic Acid Ring)R2 (Phenylamino Ring)Biological TargetIC50 (µM)
1 H4-OCH3COX-2 Inhibition5.0 - 17.6[1]
2 H4-OCH35-LOX Inhibition0.6 - 8.5[1]
3 H4-OCH3NO Scavenging0.238 x 10⁶[1]
4 6-CH34-OCH3COX-2 Inhibition>100
5 H2,6-dichloro-3-CH3IL-6 ReductionPotent (qualitative)
6 H4-OCH3Albumin DenaturationGood (qualitative)[2]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that the unsubstituted benzoic acid ring with a 4-methoxy group on the phenylamino ring (Compound 1) exhibits potent COX-2 inhibitory activity. Modifications to the benzoic acid ring, such as the addition of a methyl group at the 6-position (Compound 4), can significantly decrease this activity. The core structure also demonstrates notable 5-lipoxygenase (5-LOX) inhibition and nitric oxide scavenging capabilities.

Kinase Inhibitory Activity

Derivatives of this scaffold have been investigated as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CSNK2A), and Pim kinases (PIM3), which are crucial targets in oncology.

Compound IDCore Scaffold ModificationKinase TargetIC50 (nM)Selectivity (PIM3/CSNK2A)
7 Pyrazine core with 2-((4-methoxyphenyl)amino) side chainCSNK2A<100[3]-
8 Pyrazine core with 2-((4-methoxyphenyl)amino) side chainPIM3>1000[3]-
9 Pyrazole/Pyrimidine core with 4-methoxyphenyl groupEGFR71[4]-
10 Pyrazole/Pyrimidine core with 4-methoxyphenyl groupVEGFR-298[4]-

Note: The core scaffold of these derivatives has been modified from the parent this compound structure to enhance kinase inhibitory activity. Data is presented to illustrate the utility of the 4-methoxyphenylamino moiety in kinase inhibitor design.

These findings highlight that while the N-(4-methoxyphenyl)anthranilic acid structure itself has some activity, significant potency and selectivity against specific kinases are often achieved through bioisosteric replacement of the core rings, for instance, with pyrazine or pyrimidine scaffolds, while retaining the key methoxyphenylamino fragment.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of these compounds. The following are protocols for key in vitro assays.

Synthesis of this compound Derivatives

A common synthetic route to N-arylanthranilic acids is the Ullmann condensation.

Procedure:

  • A mixture of an o-halobenzoic acid (e.g., 2-chlorobenzoic acid), a substituted aniline (e.g., p-anisidine), a catalyst such as copper oxide (CuO), and a base like anhydrous potassium carbonate (K2CO3) is refluxed in a suitable solvent (e.g., amyl alcohol or DMF).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl).

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control group.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NO production.

In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound, the EGFR kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a detection reagent that converts the ADP produced to ATP, which in turn generates a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Cell Kinase Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the apparent affinity of a test compound for a target kinase within living cells.

Procedure:

  • Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Seed the transfected cells into 96-well plates.

  • Treat the cells with a specific NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) and varying concentrations of the test compound.

  • Add the NanoGlo® substrate to generate the bioluminescent donor signal.

  • Measure both the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • The test compound will compete with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET ratio.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these compounds are involved is essential for understanding their mechanism of action. The following diagrams, rendered using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-((4-methoxyphenyl)amino) benzoic acid derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB IκB degradation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription Inhibitor 2-((4-methoxyphenyl)amino) benzoic acid derivative Inhibitor->IKK Inhibition

Caption: NF-κB Inflammatory Signaling Pathway.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Assays In Vitro Assays (Kinase, Anti-inflammatory) Start->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assays->SAR_Analysis SAR_Analysis->In_Vitro_Assays Iterative Optimization Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Studies Lead_Identification->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Drug Discovery Workflow.

References

Methodological & Application

step-by-step synthesis protocol for 2-((4-methoxyphenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-((4-methoxyphenyl)amino)benzoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction between 2-chlorobenzoic acid and p-anisidine. This protocol outlines the required materials, reaction setup, execution, product isolation, and purification, along with expected yield and characterization data.

Introduction

This compound, also known as N-(4-methoxyphenyl)anthranilic acid, is a valuable organic compound. Its structure, featuring a diarylamine linkage, makes it a crucial building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The Ullmann condensation is a classic and reliable method for the formation of C-N bonds to construct diarylamine scaffolds.[1] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, typically at elevated temperatures.[1][2] This document presents a robust and reproducible protocol for this synthesis suitable for a laboratory setting.

Reaction Scheme

Experimental Protocol

Materials and Equipment:

  • Reactants:

    • 2-Chlorobenzoic acid

    • 4-Anisidine (p-anisidine)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Activated Copper Powder

    • Amyl alcohol

    • Isopropyl alcohol

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask with appropriate stoppers

    • Reflux condenser

    • Heating mantle with a magnetic stirrer and stir bar

    • Steam distillation apparatus

    • Buchner funnel and filter flask

    • Filter paper

    • Beakers and graduated cylinders

    • pH paper or pH meter

    • Melting point apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 80 g of 2-chlorobenzoic acid, 80 g of 4-anisidine, 80 g of anhydrous potassium carbonate, and 4 g of activated copper powder.[3]

  • Solvent Addition: Add 800 ml of amyl alcohol to the flask.[3]

  • Reaction: Heat the mixture to reflux with efficient stirring. Maintain the reflux for four hours.[3]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool. Remove the amyl alcohol solvent via steam distillation.[3]

  • Product Isolation: Filter the remaining hot aqueous solution to remove the copper catalyst and any other insoluble materials.

  • Precipitation: Cool the filtrate and carefully neutralize it by adding a 1:1 solution of concentrated hydrochloric acid and water. The product will precipitate as a solid as the solution approaches a neutral pH.[3]

  • Collection: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3] The crude yield is approximately 102 g.[3]

  • Purification: Recrystallize the crude solid from isopropyl alcohol to obtain the purified this compound.[3]

  • Drying and Characterization: Dry the purified crystals and determine the melting point.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ParameterValueReference
Starting Materials
2-Chlorobenzoic acid80 g[3]
4-Anisidine80 g[3]
Anhydrous K₂CO₃80 g[3]
Activated Copper Powder4 g[3]
Amyl Alcohol (Solvent)800 ml[3]
Reaction Conditions
TemperatureReflux[3]
Time4 hours[3]
Results
Crude Product Yield102 g[3]
Purification SolventIsopropyl Alcohol[3]
Melting Point (Purified)183 - 184 °C[3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Combine Reactants - 2-Chlorobenzoic Acid (80g) - 4-Anisidine (80g) - K2CO3 (80g) - Cu Powder (4g) solvent 2. Add Amyl Alcohol (800ml) reflux 3. Heat to Reflux (4 hours with stirring) solvent->reflux steam_dist 4. Solvent Removal (Steam Distillation) reflux->steam_dist filtration1 5. Hot Filtration steam_dist->filtration1 precipitation 6. Neutralize with HCl (Precipitation) filtration1->precipitation filtration2 7. Collect Crude Product (Vacuum Filtration) precipitation->filtration2 recrystallize 8. Recrystallize (Isopropyl Alcohol) filtration2->recrystallize characterize 9. Dry & Characterize (Melting Point: 183-184°C) recrystallize->characterize end End characterize->end start Start start->reactants

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Amyl alcohol is flammable; keep away from ignition sources.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Copper powder can be irritating; avoid inhalation of dust.

References

Application Notes and Protocols for the Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ullmann condensation is a cornerstone of organic synthesis, providing a robust, copper-catalyzed method for forming carbon-nitrogen (C-N) bonds. This application note details the experimental procedures for synthesizing N-aryl anthranilic acids, a critical structural motif in numerous pharmacologically active compounds, particularly the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] We present both a traditional and a modern, modified protocol, summarize quantitative data from various synthetic approaches, and provide visual workflows to guide researchers through this important transformation.

Introduction

N-aryl anthranilic acids are key intermediates in the synthesis of pharmaceuticals and other biologically important molecules like acridones.[3] The Ullmann condensation, named after Fritz Ullmann, is a classical and widely used method for their preparation. The reaction typically involves the coupling of an aryl halide (often an o-halobenzoic acid) with an arylamine in the presence of a copper catalyst and a base at elevated temperatures.[2][4]

Traditional Ullmann conditions often require harsh reaction environments, including high temperatures (often exceeding 170°C) and high-boiling polar solvents.[1][4] However, significant advancements have been made to moderate these conditions. Modern protocols employ catalytic systems with specific ligands, utilize alternative energy sources like microwaves, or are performed in greener solvent systems such as ionic liquids or water, leading to improved yields, shorter reaction times, and simpler procedures.[1][3][5]

General Reaction Scheme

The Ullmann condensation for N-aryl anthranilic acid synthesis can proceed via two main routes:

  • Condensation of an o-halobenzoic acid with an aniline derivative.[2]

  • Condensation of anthranilic acid with an aryl halide.[3]

The first route is more commonly described and is depicted below:

Caption: General scheme of the Ullmann condensation.

Experimental Protocols

Protocol 1: Traditional Ullmann Condensation (Conventional Heating)

This protocol is based on classical methods for synthesizing N-phenylanthranilic acid, often requiring high temperatures and excess amine reactant.[6][7]

A. Materials and Reagents:

  • o-Chlorobenzoic acid

  • Aniline (redistilled)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Cupric oxide (CuO) or Copper powder

  • Decolorizing carbon (activated charcoal)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (95%) for recrystallization

  • Deionized water

B. Reaction Setup and Procedure:

  • To a round-bottomed flask equipped with a reflux condenser, add o-chlorobenzoic acid (1.0 eq), aniline (excess, e.g., 6.4 eq), anhydrous potassium carbonate (1.15 eq), and a catalytic amount of cupric oxide (e.g., 1 g for ~0.26 mol of acid).[6][7]

  • Heat the mixture to reflux in an oil bath for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][6]

  • After completion, allow the reaction mixture to cool.

C. Workup and Purification:

  • Remove the excess aniline by steam distillation, which may take several hours.[6]

  • To the warm residual solution, add decolorizing carbon and boil for 15 minutes.[6]

  • Filter the hot mixture by suction to remove the carbon and catalyst.

  • Acidify the filtrate by carefully adding it to a dilute solution of hydrochloric acid with stirring. The N-aryl anthranilic acid will precipitate out.[2][6]

  • Cool the mixture and collect the solid product by suction filtration.

  • Wash the precipitate thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-aryl anthranilic acid.[2][6]

D. Characterization:

  • Determine the melting point of the purified product.

  • Confirm the structure using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[2]

Protocol 2: Modern Ligand-Accelerated Ullmann Condensation

This modified protocol employs a ligand to accelerate the reaction, allowing for milder conditions and improved efficiency. This approach is based on advancements that lower reaction temperatures and catalyst loading.[5][8]

A. Materials and Reagents:

  • o-Bromobenzoic acid or o-Iodobenzoic acid

  • Substituted aniline

  • Copper(I) iodide (CuI)

  • Ligand (e.g., rac-1,1'-binaphthyl-2,2'-diol (rac-BINOL) or trans-1,2-cyclohexanediamine)[5][8]

  • Base (e.g., Potassium phosphate, K₃PO₄)

  • Solvent (e.g., Dioxane or Toluene)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

B. Reaction Setup and Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine CuI (e.g., 5-10 mol%), the chosen ligand (e.g., 10-20 mol%), and the base (e.g., 2.0 eq).

  • Add the o-halobenzoic acid (1.0 eq) and the aniline derivative (1.2-1.5 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with stirring at a significantly lower temperature than the traditional method (e.g., 80-110°C) until the starting material is consumed, as monitored by TLC. Milder conditions, even room temperature, may be possible depending on the substrates and ligand used.[8]

C. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-aryl anthranilic acid.[3]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various Ullmann condensation procedures for synthesizing N-aryl anthranilic acids, highlighting the evolution from harsh, traditional methods to milder, modern protocols.

Table 1: Traditional and Modified Ullmann Condensation Protocols

Aryl HalideAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
o-Chlorobenzoic acidAnilineCuOK₂CO₃Aniline (solvent)Reflux282-93
o-Chlorobenzoic acidSubstituted AnilinesCuOK₂CO₃N/AReflux6-865-80[2]
o-Chlorobenzoic acidAnilineCu PowderK₂CO₃Water100572
2-Bromobenzoic acidAnilineCu(OAc)₂K₂CO₃NMP145324[9]

Table 2: Modern Ligand-Accelerated and Microwave-Assisted Protocols

Aryl HalideAmine/NucleophileCatalyst / LigandBaseSolventTemp (°C)TimeYield (%)Reference
2-Bromobenzoic acidsAliphatic aminesCuI / rac-BINOLK₃PO₄DioxaneRT24 h75-98[8]
Anthranilic acidAryl bromidesCu powderK₂CO₃PEG-400130 (MW)10-15 min78-95[3]
o-Chlorobenzoic acidAnilineCuIK₂CO₃DMF130 (MW)13 min46[10]
Potassium 2-bromobenzoateSubstituted anilinesCu(OAc)₂N/A[TBP]Cl170N/AHigh[1]
o-Chlorobenzoic acidAnilineCu Powder / PyridineK₂CO₃WaterSonication20 min81

Mandatory Visualizations

Reaction Mechanism Pathway

The mechanism of the Ullmann reaction is complex and can vary. A plausible catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[4][11]

Ullmann_Mechanism cu_I Cu(I) Catalyst oxidative_addition Oxidative Addition (Ar-X) cu_I->oxidative_addition + Ar-X cu_III_intermediate Cu(III) Intermediate [Ar-Cu(III)-X] oxidative_addition->cu_III_intermediate ligand_exchange Ligand Exchange (R-NH₂) cu_III_intermediate->ligand_exchange + R-NH₂ - HX cu_III_amide Cu(III) Amide Complex [Ar-Cu(III)-NHR] ligand_exchange->cu_III_amide reductive_elimination Reductive Elimination cu_III_amide->reductive_elimination reductive_elimination->cu_I Regenerates Catalyst product Product Formed (Ar-NHR) reductive_elimination->product catalyst_regen Catalyst Regeneration

Caption: Plausible catalytic cycle for the Ullmann C-N coupling.

Experimental Workflow

This diagram outlines the logical flow of operations from initial setup to final product characterization for a typical Ullmann condensation synthesis.

Experimental_Workflow cluster_conditions Select Conditions start Start setup 1. Reaction Setup - Add Reactants - Add Catalyst & Base - Add Solvent start->setup traditional Traditional (High Temp, Reflux) setup->traditional modern Modern (Ligand, MW, Sonication) setup->modern reaction 2. Reaction - Heat / Irradiate - Monitor by TLC workup 3. Workup - Quench Reaction - Phase Separation / Filtration reaction->workup purification 4. Purification - Recrystallization or - Column Chromatography workup->purification characterization 5. Characterization - Spectroscopy (NMR, IR, MS) - Melting Point Analysis purification->characterization end End Product characterization->end traditional->reaction modern->reaction

Caption: General experimental workflow for synthesis.

References

The Strategic Application of 2-((4-Methoxyphenyl)amino)benzoic Acid in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-((4-methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid, as a pivotal starting material in the synthesis of a variety of bioactive heterocyclic compounds. The inherent structural features of this molecule make it an ideal precursor for constructing complex scaffolds, particularly quinazolines and quinazolinones, which have demonstrated significant therapeutic potential, including anticancer and antimicrobial activities.

Application Notes

This compound serves as a versatile building block for the synthesis of numerous heterocyclic systems due to the presence of three key functional groups: a secondary amine, a carboxylic acid, and an electron-rich methoxy-substituted aromatic ring. This arrangement facilitates cyclization reactions to form fused heterocyclic systems. The methoxy group can also influence the biological activity and pharmacokinetic properties of the final compounds.

The primary application of this precursor lies in the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates, primarily for their ability to act as kinase inhibitors in cancer therapy.[1] The general synthetic strategy involves the cyclization of the N-aryl-anthranilic acid moiety with various reagents to introduce diversity at different positions of the quinazoline core, thereby modulating the biological activity.

Bioactive Heterocycles Derived from this compound

Anticancer Agents

A significant body of research has focused on the development of quinazoline and quinazolinone derivatives from this compound as potent anticancer agents.[2] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the EGFR and PI3K/Akt/mTOR pathways.[1][3]

Quantitative Data Summary: Anticancer Activity

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
QuinazolineN-(4-Methoxyphenyl)-2-phenylquinazolin-4-amineMGC-803 (Gastric Cancer)>10[4]
Quinazoline4-Stilbenylamino quinazoline derivativesA431, A549, BGC-823~2.0[3]
Triazole1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Reduces viability to 19.6 ± 1.5%[5]
Antimicrobial Agents

Derivatives of this compound have also been explored for their antimicrobial properties. The heterocyclic scaffolds synthesized from this precursor have shown activity against a range of bacterial and fungal strains.[6][7][8]

Quantitative Data Summary: Antimicrobial Activity

Compound ClassDerivativeMicroorganismActivity (MIC, µg/mL or Zone of Inhibition, mm)Reference
ThioureidesN-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thiourea derivativesStaphylococcus aureusMIC = 32[9]
Thienylchalcone derived heterocyclesDiazepinesS. aureus, P. aeruginosa, C. albicansGood to excellent[7]
Triazolothiadiazines6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1][2][10]triazolo[3,4-b][1][2][11]thiadiazineVarious bacteria and fungiMIC range: 1.56-100[8]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a representative method for the synthesis of quinazolin-4(3H)-ones from this compound.

Step 1: Synthesis of 2-((4-Methoxyphenyl)amino)benzoyl Chloride

  • To a solution of this compound (1 mmol) in dry dichloromethane (10 mL), add oxalyl chloride (1.2 mmol) dropwise at 0 °C.

  • Add a catalytic amount of dry DMF (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one

  • Dissolve the crude 2-((4-methoxyphenyl)amino)benzoyl chloride (1 mmol) in dry THF (10 mL).

  • To this solution, add the desired primary amine (1.1 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.

Protocol 2: Synthesis of N-(4-Methoxyphenyl)-2-phenylquinazolin-4-amine[4]

This protocol describes the synthesis of a specific bioactive quinazoline derivative.

Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one

  • To a solution of 2-aminobenzamide (1 mmol) and benzaldehyde (1 mmol) in ethanol (15 mL), add iodine (0.2 mmol).

  • Stir the mixture at room temperature for 5 hours.

  • After completion of the reaction (monitored by TLC), quench the reaction with aqueous sodium thiosulfate solution.

  • Filter the precipitated solid, wash with water, and dry to obtain 2-phenylquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-2-phenylquinazoline

  • Dissolve 2-phenylquinazolin-4(3H)-one (1 mmol) in phosphorus oxychloride (5 mL).

  • Reflux the mixture at 90 °C for 5 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the resulting precipitate, wash with water, and dry to yield 4-chloro-2-phenylquinazoline.

Step 3: Synthesis of N-(4-Methoxyphenyl)-2-phenylquinazolin-4-amine

  • To a solution of 4-chloro-2-phenylquinazoline (1 mmol) in ethanol (10 mL), add 4-methoxyaniline (1.1 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the final product, N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine.[4]

  • The final product can be further purified by recrystallization.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Derivative (e.g., Gefitinib analogue) Quinazoline->EGFR Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound Cyclization Cyclization Reaction (e.g., with R-CHO, R-COOH) Start->Cyclization Heterocycle Bioactive Heterocycle (e.g., Quinazolinone) Cyclization->Heterocycle Purification Purification (Chromatography, Recrystallization) Heterocycle->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (Anticancer, Antimicrobial) Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Studies Bioassay->SAR

Caption: General workflow for the synthesis and evaluation of bioactive heterocycles.

References

Application Note and Protocol for the Purification of 2-((4-Methoxyphenyl)amino)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid, is a key intermediate in the synthesis of various biologically active compounds. Its purity is crucial for the successful development of downstream pharmaceutical products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, primarily using ethanol or an ethanol/water mixed solvent system. The protocol is based on established methods for the purification of structurally related N-aryl anthranilic acids.[1][2]

Principle of Recrystallization

The principle of recrystallization involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or present in smaller quantities, remain in the solution. The purified crystals are then isolated by filtration.

Experimental Protocol

This protocol outlines the procedure for the recrystallization of this compound. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed throughout the experiment.

Materials and Equipment

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure

1. Solvent Selection and Dissolution

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent or solvent system (see table below for recommendations) to the flask. For every 1 gram of crude product, start with approximately 10-15 mL of solvent.

  • Heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring continuously to facilitate dissolution.

  • If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the recovery yield.

2. Decolorization (Optional)

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

  • Reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb the colored impurities.

3. Hot Filtration (if decolorization was performed or insoluble impurities are present)

  • To remove the activated carbon or any other insoluble impurities, perform a hot gravity filtration.

  • Preheat a clean Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate to prevent premature crystallization of the product in the funnel.

  • Quickly pour the hot solution through the fluted filter paper into the preheated flask.

4. Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum crystallization.

5. Isolation and Washing of Crystals

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying

  • Dry the crystals on the filter paper by drawing air through the Buchner funnel for a period.

  • For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the recommended solvent systems and conditions for the recrystallization of this compound.

ParameterRecommended Condition 1Recommended Condition 2
Solvent System 95% EthanolEthanol/Water
Solvent Ratio N/A~1:2 (Ethanol:Water)
Dissolution Temp. Boiling point of ethanol (~78°C)Boiling point of the mixture
Crystallization Temp. Room temperature, then 0-4°CRoom temperature, then 0-4°C
Expected Purity >98% (by HPLC)>98% (by HPLC)
Expected Recovery 70-90%75-95%

Note: The optimal solvent ratio for the ethanol/water system may need to be determined empirically. Start by dissolving the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate before cooling.[2]

Visual Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_drying Drying start Crude Product add_solvent Add Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve decolorize Decolorize (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Scalable Synthesis of 2-((4-Methoxyphenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid, is a valuable building block in medicinal chemistry and materials science. Its structural motif is present in a variety of compounds with interesting biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest for researchers in both academic and industrial settings. This document provides detailed application notes and protocols for two of the most effective and scalable methods for the synthesis of this compound: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. These methods offer different advantages in terms of cost, reaction conditions, and catalyst systems, providing flexibility for various research and development needs.

Methods Overview

The synthesis of this compound is primarily achieved through the formation of a carbon-nitrogen (C-N) bond between a 2-halobenzoic acid derivative and p-anisidine. Two powerful transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this transformation on a larger scale:

  • Ullmann Condensation: This is a classical copper-catalyzed reaction that has been a mainstay for the formation of C-N bonds for over a century. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures), modern protocols have been developed that utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions. This method is often favored for its cost-effectiveness.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its high efficiency, broad substrate scope, and generally milder reaction conditions compared to the classical Ullmann condensation. The use of specialized phosphine ligands is crucial for the success of this reaction.

Data Presentation

The following table summarizes the key quantitative data for the scalable synthesis of this compound via the Ullmann condensation and a representative Buchwald-Hartwig amination.

ParameterUllmann CondensationBuchwald-Hartwig Amination (Representative)
Starting Materials 2-Chlorobenzoic acid, p-Anisidine2-Bromobenzoic acid, p-Anisidine
Catalyst Activated Copper PowderPd₂(dba)₃ / Xantphos
Base Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Solvent Amyl AlcoholToluene
Temperature Reflux (~138 °C)100 °C
Reaction Time 4 hours12-24 hours
Reported Yield ~85% (crude)High (expected >90%)
Purity Requires recrystallizationTypically high, purification by column chromatography or recrystallization
Scalability Demonstrated on gram scaleReadily scalable with appropriate reactor setup

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of this compound

This protocol is based on a well-established and scalable Ullmann condensation method.

Materials:

  • 2-Chlorobenzoic acid (1.0 eq)

  • p-Anisidine (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Activated Copper Powder (catalytic amount, e.g., 0.1 eq)

  • Amyl Alcohol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Isopropyl Alcohol (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Steam distillation apparatus (optional, for large scale)

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (e.g., 80 g), p-anisidine (e.g., 80 g), anhydrous potassium carbonate (e.g., 160 g), and activated copper powder (e.g., 8 g).

  • Add a sufficient volume of amyl alcohol to ensure good stirring (e.g., 800 ml).

  • Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction mixture will typically turn dark.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the amyl alcohol. For laboratory scale, this can be done under reduced pressure using a rotary evaporator. For larger scales, steam distillation is an effective method.[1]

  • The remaining aqueous phase is filtered to remove the copper catalyst and any other insoluble materials.

  • Carefully neutralize the filtrate by adding a 1:1 mixture of concentrated hydrochloric acid and water. This will precipitate the crude this compound.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the solid with deionized water to remove any remaining salts.

  • Recrystallize the crude product from isopropyl alcohol to obtain the pure N-(4-methoxyphenyl)anthranilic acid.

  • Dry the purified product under vacuum. The expected melting point is 183-184 °C.[1]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound (Representative Protocol)

This protocol is a representative procedure for a scalable Buchwald-Hartwig amination, a modern alternative to the Ullmann condensation.

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • p-Anisidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%)

  • Xantphos (e.g., 2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Ethyl acetate (for workup)

  • 1 M Hydrochloric Acid (HCl) (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel (for column chromatography, if necessary)

Equipment:

  • Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Add 2-bromobenzoic acid and p-anisidine to the flask.

  • Add anhydrous toluene via a syringe or cannula.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualizations

The following diagrams illustrate the key reaction pathways and a general workflow for the synthesis and scale-up of this compound.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction 2-Chlorobenzoic_Acid->Reaction p-Anisidine p-Anisidine p-Anisidine->Reaction Copper_Catalyst Cu Catalyst (Activated Powder) Copper_Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Amyl Alcohol Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Reaction->Product

Caption: Reaction scheme for the Ullmann condensation.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Reaction 2-Bromobenzoic_Acid->Reaction p-Anisidine p-Anisidine p-Anisidine->Reaction Palladium_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Palladium_Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Toluene Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Caption: Reaction scheme for the Buchwald-Hartwig amination.

Synthesis_Workflow Start Start: Reactant Preparation Reaction_Setup Reaction Setup (Inert atmosphere for Buchwald-Hartwig) Start->Reaction_Setup Reaction Catalytic C-N Coupling (Ullmann or Buchwald-Hartwig) Reaction_Setup->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (Yield, Purity, Characterization) Purification->Analysis Scale_Up Scale-Up Considerations (Heat Transfer, Mixing, Safety) Analysis->Scale_Up End End: Pure Product Analysis->End Scale_Up->Reaction_Setup

References

laboratory safety procedures for handling 2-((4-methoxyphenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Laboratory Safety for 2-((4-methoxyphenyl)amino)benzoic acid

1. Introduction

These application notes provide essential safety procedures for handling this compound in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals. The information is compiled from established safety data sheets for the compound and analogous aromatic carboxylic acids. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

2. Compound Identification

  • Chemical Name: this compound

  • CAS Number: 13501-67-2[1]

  • Molecular Formula: C14H13NO3[2]

  • Molecular Weight: 243.26 g/mol [2]

3. Hazard Identification and Classification

This compound is classified as hazardous. The primary risks include irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[2] All personnel must review the Safety Data Sheet (SDS) before working with this material.[3]

Hazard Summary Table

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4]
Aquatic Hazard (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects[5]

4. Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure and is mandatory when handling this compound. The minimum required PPE includes a lab coat, chemical-resistant gloves, and safety glasses with side shields.[6][7]

PPE Selection Guide

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[8]Prevents skin contact and irritation.[2][4] Gloves must be inspected before use and disposed of properly after handling.[5]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles meeting ANSI Z.87.1 standards.[6]Protects eyes from dust particles and splashes, preventing serious irritation.[2][4] A face shield may be required for operations with a high risk of splashing.[6][7]
Skin & Body Protection A fully buttoned lab coat or chemical-resistant suit.[6][8] Fully enclosed shoes are mandatory.[6]Protects skin from accidental contact. Contaminated clothing must be removed immediately and washed before reuse.[9][10]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient or when handling large quantities that may generate dust.[6]Prevents inhalation of dust, which can cause respiratory tract irritation.[2][4]

5. Engineering Controls

  • Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[4][6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9]

6. Handling and Storage

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust.[4] Wash hands thoroughly after handling, even if gloves were worn.[6][9] Keep away from heat and sources of ignition.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The product may be sensitive to light and air.[5]

7. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5][9]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and make the victim drink water (two glasses at most). Consult a physician immediately.[4][5]

8. Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[5] Do not let the product enter drains, as it is harmful to aquatic life.[5][10] All disposable materials contaminated with the compound (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[6][12]

Protocols: Handling this compound

Protocol 1: Weighing and Preparing a Solution

This protocol outlines the standard procedure for safely weighing solid this compound and preparing a stock solution.

1. Preparation and Precautionary Steps

  • Designated Area: Designate a specific work area within a certified chemical fume hood.[6]

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly before starting work.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh paper or boats, glassware, the appropriate solvent, and labeled waste containers.[6]

  • Review SDS: Read the Safety Data Sheet for this compound and the solvent to be used.

  • Don PPE: Put on all required PPE as specified in the section above (lab coat, safety goggles, and chemical-resistant gloves).

2. Weighing Procedure

  • Place an analytical balance inside the chemical fume hood if possible. If not, place the balance in a draft-shielded area adjacent to the hood.

  • Place a clean weigh boat or paper on the balance and tare it.

  • Carefully open the container of this compound. Avoid creating dust.

  • Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Handle the compound gently to prevent aerosolization.

  • Close the primary container tightly immediately after use.

  • Record the exact weight.

3. Solution Preparation

  • Transfer the weighed solid into the appropriate volumetric flask or beaker.

  • Tap the weigh boat to ensure all powder is transferred. A small brush can be used to sweep any remaining particles into the flask.

  • Add a small amount of the desired solvent to the flask to wet the solid.

  • Slowly add the remaining solvent up to the desired volume.

  • Cap and mix the solution by inversion or using a magnetic stirrer until the solid is completely dissolved. Avoid splashing.

4. Post-Handling and Cleanup

  • Decontamination: Dispose of the used weigh boat and any contaminated paper towels in the designated solid hazardous waste container.[6]

  • Cleaning: Clean the spatula and any non-disposable equipment thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water.[6]

Visualizations

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Preparation cluster_2 Phase 3: Execution cluster_3 Phase 4: Post-Procedure cluster_4 Emergency Response RiskAssessment Review SDS & Conduct Risk Assessment SOP Develop Standard Operating Procedure (SOP) RiskAssessment->SOP Engineering Verify Engineering Controls (e.g., Fume Hood) SOP->Engineering PPE Select & Inspect Personal Protective Equipment (PPE) Engineering->PPE Materials Gather Chemicals & Equipment PPE->Materials Waste Prepare Labeled Waste Containers Materials->Waste Handling Execute Experiment (e.g., Weighing, Synthesis) Waste->Handling Decon Decontaminate Work Area & Equipment Handling->Decon Spill Spill or Exposure Occurs Handling->Spill If Emergency WasteDisp Segregate & Dispose of Hazardous Waste Decon->WasteDisp PPERemoval Properly Remove & Dispose of Contaminated PPE WasteDisp->PPERemoval Hygiene Wash Hands Thoroughly PPERemoval->Hygiene FirstAid Administer First Aid & Use Safety Shower/Eyewash Spill->FirstAid Notify Notify Supervisor & Emergency Services FirstAid->Notify Evacuate Evacuate Area If Necessary Notify->Evacuate

Caption: Laboratory Safety Workflow for Handling Hazardous Chemicals.

References

Application Notes and Protocols for Growing Single Crystals of 2-((4-methoxyphenyl)amino)benzoic Acid for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for growing high-quality single crystals of 2-((4-methoxyphenyl)amino)benzoic acid suitable for X-ray crystallography. The successful growth of single crystals is a critical and often challenging step in determining the three-dimensional molecular structure of a compound. The following methods are based on established techniques for small organic molecules and can be adapted to suit the specific properties of this compound.

Introduction

This compound is a derivative of anthranilic acid. Obtaining its single crystal structure is essential for understanding its solid-state conformation, intermolecular interactions, and polymorphism, which are critical parameters in drug development and materials science. The protocols outlined below describe common and effective crystallization techniques, including slow evaporation, vapor diffusion, and slow cooling. The choice of method and solvent is crucial and often requires empirical screening for optimal results.

General Considerations for Crystal Growth

The success of crystallization is highly dependent on the purity of the compound. It is recommended to use a sample with a purity of at least 90-95%.[1][2] Additionally, all glassware should be meticulously cleaned to avoid introducing nucleation sites that can lead to the formation of multiple small crystals instead of a single large one.[3] Patience is key, as high-quality crystals often take days or even weeks to grow.[3][4]

Solvent Selection

Table 1: Solubility Profile of 4-Methoxybenzoic Acid in Various Solvents

SolventSolubilityReference
WaterSparingly soluble in cold water, increases in hot water.[6]
Alcohols (Methanol, Ethanol)Highly soluble.[6]
Ethers (Diethyl ether)Soluble.[6]
Esters (Ethyl acetate)Soluble.[6]
Ketones (Acetone)Good solubility.[6]
Hydrocarbons (Toluene)Lower solubility.[6]

For this compound, polar organic solvents such as ethyl acetate, acetone, methanol, and ethanol are likely to be good candidates for initial screening.[7][8] A mixed solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble, can also be very effective.[9]

Experimental Workflow

The general workflow for obtaining single crystals is depicted below. This process involves selecting a suitable crystallization technique, preparing a solution, allowing for slow crystal growth, and finally harvesting the crystals.

experimental_workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Start with Pure Compound solvent_screen Solvent Screening start->solvent_screen Purity >95% prep_solution Prepare (Near) Saturated Solution solvent_screen->prep_solution filtration Filter to Remove Impurities prep_solution->filtration slow_evap Slow Evaporation filtration->slow_evap vapor_diff Vapor Diffusion filtration->vapor_diff slow_cool Slow Cooling filtration->slow_cool harvest Harvest Crystals slow_evap->harvest vapor_diff->harvest slow_cool->harvest mount Mount for X-ray Diffraction harvest->mount

Caption: General workflow for single crystal growth.

Experimental Protocols

The following are detailed protocols for the most common and effective crystallization techniques.

Protocol 1: Slow Evaporation

This is often the simplest method for growing crystals.[5][10] It is particularly suitable for compounds that are not sensitive to air.[10]

Materials:

  • This compound

  • Selected solvent (e.g., ethyl acetate, acetone, or a solvent mixture)

  • Small vial or test tube

  • Parafilm or aluminum foil

  • Needle

Procedure:

  • Dissolve the compound in a suitable solvent to create a nearly saturated solution. This can be done at room temperature or with gentle heating.[1]

  • Filter the solution through a small plug of cotton wool or a syringe filter into a clean vial to remove any insoluble impurities.[10]

  • Cover the vial with parafilm or aluminum foil.

  • Puncture the covering with a needle to create one or a few small holes. This will allow the solvent to evaporate slowly over several days.[1][9]

  • Place the vial in a quiet, undisturbed location where the temperature is stable.[9]

  • Monitor the vial for crystal growth over the next few days to weeks. High-quality crystals take time to form.[3]

Protocol 2: Vapor Diffusion

This is a very successful and gentle method for growing high-quality single crystals.[11][12] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[4][13]

Materials:

  • This compound

  • A "good" solvent (e.g., dichloromethane, THF, toluene)[11]

  • A volatile "poor" solvent (anti-solvent) (e.g., pentane, hexane, diethyl ether)[13]

  • A small inner vial and a larger outer jar with a tight-fitting lid

Procedure:

  • Dissolve the compound in a minimal amount of the "good" solvent in the small inner vial.

  • Place the inner vial inside the larger jar.

  • Add the "poor" solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[1]

  • Seal the larger jar tightly.

  • The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.[1]

  • Store the setup in a location free from vibrations and temperature fluctuations.

Protocol 3: Slow Cooling

This method is effective for compounds that have a significant difference in solubility at different temperatures.[11][12]

Materials:

  • This compound

  • A suitable solvent

  • A sealable flask or vial

  • A heating source (e.g., hot plate, water bath)

  • An insulated container (e.g., Dewar flask, styrofoam box)

Procedure:

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).[14]

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any impurities.

  • Seal the container and place it in an insulated container to allow for very slow cooling to room temperature.[10] This can take several hours to days.

  • Once at room temperature, the container can be transferred to a refrigerator or freezer to further decrease the temperature and promote crystal growth.[11]

  • Avoid rapid cooling, as this can lead to the formation of small or poor-quality crystals.[1]

Troubleshooting

Table 2: Common Crystallization Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Oiling Out The compound's melting point is lower than the solution temperature; the solution is too concentrated; cooling is too rapid.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Try a different solvent.[1]
Formation of Powder or Microcrystals The solution is too supersaturated; cooling or evaporation is too fast.Use a more dilute solution. Slow down the rate of cooling or evaporation (e.g., use fewer holes in the vial lid for slow evaporation).[3][5]
No Crystals Form The solution is not saturated enough; the compound is highly soluble in the chosen solvent.Concentrate the solution by slow evaporation. Add an anti-solvent (for vapor or liquid diffusion). Try a different solvent.[3]
Poor Crystal Quality (e.g., needles, plates) High nucleation rate; presence of impurities.Decrease the level of supersaturation. Further purify the starting material. Try a different solvent or solvent mixture.[1]

Crystal Harvesting

Once suitable crystals have formed, they must be carefully harvested.

  • Use a pipette to carefully remove the mother liquor.

  • Gently wash the crystals with a small amount of cold solvent or anti-solvent.

  • Carefully pick up the crystal using a cryo-loop or a fine needle. It is crucial to not let the crystals dry out, as this can cause them to crack or lose their crystallinity.[3]

  • Mount the crystal on the goniometer head of the X-ray diffractometer for analysis.

By systematically applying these protocols and troubleshooting strategies, researchers can increase the likelihood of obtaining high-quality single crystals of this compound for successful X-ray crystallographic analysis.

References

Application Notes and Protocols: 2-((4-Methoxyphenyl)amino)benzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-Methoxyphenyl)anthranilic acid, is an N-aryl derivative of anthranilic acid. While direct, extensive applications in materials science are still emerging, its structural features—a carboxylic acid group and a secondary amine with aromatic substituents—make it a promising candidate for the development of advanced functional materials. This document outlines potential applications and detailed experimental protocols based on the established use of structurally similar N-substituted anthranilic acids in polymer science and nanotechnology. The protocols provided are intended as a starting point for research and development, leveraging the known properties of related compounds to explore the potential of this compound.

Potential Applications in Materials Science

Based on the known applications of N-aryl anthranilic acids, this compound is a promising building block for various functional materials. Its N-phenyl substitution can influence the electronic properties and morphology of resulting materials compared to unsubstituted anthranilic acid.

Functional Conducting Polymers

N-substituted anthranilic acids can be used as monomers to synthesize functional conducting polymers. These polymers often exhibit improved solubility and processability compared to their unsubstituted counterparts. The methoxy group on the phenyl ring of this compound may further enhance solubility and influence the electronic properties of the resulting polymer.

Potential Uses:

  • Corrosion Protection: Films of poly(this compound) could provide a protective barrier on metal surfaces.

  • Sensors: The polymer's conductivity could be modulated by the presence of specific analytes, forming the basis of a chemical sensor.

  • Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can act as a ligand to coordinate with metal ions, forming Metal-Organic Frameworks (MOFs). The bulky N-aryl group can influence the pore size and functionality of the resulting MOF.

Potential Uses:

  • Gas Storage and Separation: The porous structure of the MOF could be tailored for the selective adsorption of gases like CO2 or H2.

  • Catalysis: The metal centers and organic linkers can act as catalytic sites.

  • Drug Delivery: The pores of the MOF could be loaded with therapeutic agents for controlled release.

Surface Modification of Nanoparticles

The molecule can be used to functionalize the surface of nanoparticles, such as magnetic nanoparticles (e.g., Fe₃O₄) or quantum dots. The benzoic acid group can anchor to the nanoparticle surface, while the N-aryl group provides a new surface functionality.

Potential Uses:

  • Biomedical Imaging: Modified nanoparticles could exhibit enhanced biocompatibility and targeting capabilities.

  • Targeted Drug Delivery: The functionalized surface can be conjugated with biomolecules for targeted delivery.

  • Catalysis: The organic shell can influence the catalytic activity and stability of the nanoparticles.

Quantitative Data of Related Materials

To provide a comparative context for the potential performance of materials derived from this compound, the following table summarizes key performance metrics of materials synthesized from the parent molecule, anthranilic acid.

Material TypeApplicationKey Performance MetricValueReference
Polyanthranilic AcidCO₂ AdsorptionAdsorption Capacity at 273 K1.39 mmol/g[1]
Polyanthranilic AcidCr³⁺ AdsorptionMaximum Adsorption from Industrial Wastewater88%[1]
Polyanthranilic AcidCorrosion ProtectionCorrosion Inhibition Efficiency>90%[2][3]

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis and characterization of materials using this compound. These are based on established methods for similar N-aryl anthranilic acids.

Protocol for Synthesis of Poly(this compound)

This protocol describes the oxidative polymerization of this compound.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • 1 M Hydrochloric acid (HCl)

  • Ammonia solution

  • Methanol

  • Deionized water

Equipment:

  • Reaction flask with a magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in the reaction flask.

  • Cool the solution in an ice bath with constant stirring.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl.

  • Slowly add the APS solution dropwise to the monomer solution while maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture for 24 hours to allow for polymerization. The formation of a dark precipitate indicates polymer formation.

  • Filter the precipitate using a Buchner funnel and wash it sequentially with deionized water, methanol, and a dilute ammonia solution to remove unreacted monomer and oligomers.

  • Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure.

  • UV-Vis Spectroscopy: To study the electronic transitions.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the polymer.

Protocol for Synthesis of a this compound-Based MOF

This protocol outlines the solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt (e.g., zinc nitrate).

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a glass vial, dissolve this compound and zinc nitrate hexahydrate in DMF. The molar ratio of linker to metal salt should be optimized (e.g., 1:1 or 2:1).

  • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for 24-72 hours.

  • After cooling to room temperature, collect the crystalline product by centrifugation.

  • Wash the product with fresh DMF and then with ethanol to remove unreacted precursors.

  • Dry the final MOF product in a vacuum oven at a suitable temperature.

Characterization:

  • Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution.

  • FTIR Spectroscopy: To confirm the coordination of the linker to the metal centers.

Visualizations

Experimental Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow start Start A Monomer Solution (this compound) start->A Dissolve Monomer in 1M HCl process process decision decision output Final Product: Poly(this compound) end_node End output->end_node B Cooled Monomer Solution (< 5°C) A->B Cool in Ice Bath C Oxidant Solution (Ammonium Persulfate) B->C Prepare APS Solution D Reaction Mixture C->D Add APS Dropwise E Polymerization Complete D->E Stir for 24 hours F Crude Polymer E->F Filter Precipitate G Purified Polymer F->G Wash with H₂O, MeOH, NH₃ H Dry Polymer Powder G->H Dry in Vacuum Oven H->output Characterize Polymer

Caption: Workflow for the synthesis of poly(this compound).

Proposed Structure of a MOF Linker

MOF_Linker cluster_linker This compound Linker COOH C(=O)OH Ring1 Benzene Ring COOH->Ring1 C-C bond NH N-H Ring1->NH C-N bond Ring2 Methoxy-Phenyl Ring NH->Ring2 N-C bond

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-methoxyphenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-((4-methoxyphenyl)amino)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Ullmann Condensation and the Buchwald-Hartwig Amination. Both methods involve the formation of a carbon-nitrogen bond between an aryl halide (typically a 2-halobenzoic acid) and p-anisidine.

Q2: Which method, Ullmann Condensation or Buchwald-Hartwig Amination, generally provides a higher yield?

A2: The Buchwald-Hartwig amination is a more modern method that often provides higher yields under milder conditions compared to the traditional Ullmann condensation.[1] The Ullmann reaction typically requires high temperatures and may have a narrower substrate scope. However, with modern ligands, the performance of the Ullmann condensation has significantly improved. The choice of method may depend on available starting materials, catalyst/ligand systems, and desired reaction conditions.

Q3: Does the free carboxylic acid group of 2-halobenzoic acid interfere with the reaction?

A3: Yes, the free carboxylic acid can interfere with both the Ullmann and Buchwald-Hartwig reactions. It can react with the base, potentially complicating the reaction.[2] For the Buchwald-Hartwig amination, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to prevent side reactions.[3] The ester can then be hydrolyzed back to the carboxylic acid after the C-N bond formation. In some Ullmann conditions, the reaction can proceed with the free carboxylic acid, as the ortho-COOH group has been observed to facilitate the coupling.[2]

Q4: What are the common side reactions that can lower the yield?

A4: Common side reactions for both methods include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Homocoupling of the aryl halide: Two molecules of the aryl halide couple to form a biaryl species.

  • Reaction with the solvent: Some solvents can compete in the reaction. For Buchwald-Hartwig amination, β-hydride elimination from the palladium-amide intermediate can be a competing side reaction.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through recrystallization.[4] A common solvent system for recrystallization is an ethanol/water mixture.[5] The crude product is dissolved in hot ethanol, and then water is added until the solution becomes slightly turbid. Slow cooling should afford purified crystals. Acid-base extraction can also be employed to remove non-acidic impurities.

Troubleshooting Guides

Ullmann Condensation
Problem Potential Cause Suggested Solution
Low or No Yield Inactive copper catalyst (oxidized).Use fresh, high-purity copper(I) salt (e.g., CuI, CuBr).
Reaction temperature is too low.Gradually increase the reaction temperature. Traditional Ullmann reactions may require >200°C, but modern protocols with ligands can run at 80-140°C.
Inappropriate base.Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Unreactive aryl halide.Aryl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive halide, consider using a ligand to improve reactivity.
Formation of Side Products Presence of water or oxygen.Ensure anhydrous and anaerobic conditions by using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Catalyst decomposition.Use a suitable ligand (e.g., L-proline, 1,10-phenanthroline) to stabilize the copper catalyst.
Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low or No Yield Inactive palladium catalyst.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Inappropriate base.A strong, non-nucleophilic base is typically required (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of base can be solvent-dependent.[6]
Reaction temperature is too low.While milder than Ullmann, temperatures of 80-110°C are common. Optimize the temperature for your specific substrate and catalyst system.
Carboxylic acid interference.Protect the carboxylic acid as an ester (e.g., methyl ester) and deprotect after the amination.
Formation of Side Products Hydrodehalogenation or homocoupling.Optimize the ligand and base combination. Ensure strict inert conditions to prevent catalyst deactivation which can favor side reactions.
Catalyst deactivation.Ensure the reaction is run under a strict inert atmosphere (nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ullmann Condensation

Parameter Traditional Ullmann Modern Ligand-Promoted Ullmann
Catalyst Copper powder or Cu(I) saltCu(I) salt (e.g., CuI)
Catalyst Loading Stoichiometric or high loadingCatalytic (1-10 mol%)
Ligand NoneAmino acids (L-proline), diamines (1,10-phenanthroline)
Base K₂CO₃, KOHK₃PO₄, Cs₂CO₃
Solvent High-boiling polar (DMF, NMP)DMF, Dioxane, Toluene
Temperature >200°C80-140°C
Yield Often low to moderateModerate to high

Table 2: Influence of Ligand on Buchwald-Hartwig Amination Yield (Representative Data)

Palladium Source Ligand Base Solvent Temperature (°C) Conversion/Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene100Moderate
Pd(OAc)₂DPEphosCs₂CO₃Toluene100Moderate
Pd(OAc)₂XPhosCs₂CO₃Toluene100High (>90%)
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100High

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

This protocol is adapted from a standard procedure for the synthesis of N-aryl anthranilic acids.

Materials:

  • 2-Chlorobenzoic acid

  • p-Anisidine (4-methoxyaniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Amyl alcohol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 eq), p-anisidine (1 eq), anhydrous potassium carbonate (1 eq), and copper(I) iodide (catalytic amount, e.g., 5 mol%).

  • Add amyl alcohol as the solvent.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the amyl alcohol by steam distillation.

  • Filter the remaining aqueous solution to remove insoluble copper salts.

  • Acidify the filtrate with a 1:1 solution of concentrated hydrochloric acid and water to a neutral pH.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., isopropyl alcohol or an ethanol/water mixture).

Protocol 2: Buchwald-Hartwig Amination for this compound (via methyl ester)

This protocol is a general procedure and may require optimization.

Materials:

  • Methyl 2-bromobenzoate

  • p-Anisidine (4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • XPhos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)

  • Anhydrous toluene or dioxane

Procedure:

Part A: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add methyl 2-bromobenzoate (1 eq), p-anisidine (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.4 eq NaOtBu) to an oven-dried Schlenk flask.

  • Add anhydrous, degassed solvent (toluene or dioxane).

  • Seal the flask and heat the reaction mixture at 100°C with stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl 2-((4-methoxyphenyl)amino)benzoate by flash column chromatography.

Part B: Ester Hydrolysis

  • Dissolve the purified methyl ester in a suitable solvent mixture (e.g., THF/methanol/water).

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Visualizations

Ullmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: 2-halobenzoic acid, p-anisidine, base, and Cu(I) catalyst solvent Add Solvent (e.g., Amyl Alcohol) reactants->solvent reflux Heat to Reflux (4-6 hours) solvent->reflux monitor Monitor by TLC reflux->monitor steam_distill Steam Distillation to remove solvent monitor->steam_distill filter_salts Filter to remove copper salts steam_distill->filter_salts acidify Acidify filtrate to precipitate product filter_salts->acidify filter_product Collect product by filtration acidify->filter_product recrystallize Recrystallize for purification filter_product->recrystallize final_product final_product recrystallize->final_product Pure Product

Caption: Experimental workflow for the Ullmann Condensation.

Buchwald_Hartwig_Workflow cluster_amination Buchwald-Hartwig Amination cluster_hydrolysis Ester Hydrolysis reactants Combine Reactants under Inert Atmosphere: Methyl 2-bromobenzoate, p-anisidine, Pd catalyst, ligand, and base solvent Add Anhydrous, Degassed Solvent reactants->solvent reaction Heat Reaction (e.g., 100°C, 12-24h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify_ester Column Chromatography workup->purify_ester dissolve Dissolve Ester in Solvent Mixture purify_ester->dissolve add_base Add Base (e.g., LiOH) dissolve->add_base stir Stir at Room Temp add_base->stir acidify Acidify to Precipitate Product stir->acidify final_product This compound acidify->final_product Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig Amination.

Troubleshooting_Logic cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination start Low Yield? check_catalyst_u Check Cu(I) Catalyst Activity start->check_catalyst_u Ullmann check_catalyst_b Check Pd Catalyst/Ligand start->check_catalyst_b Buchwald-Hartwig check_temp_u Increase Temperature check_catalyst_u->check_temp_u check_base_u Screen Bases check_temp_u->check_base_u check_ligand_u Add Ligand check_base_u->check_ligand_u check_atmosphere Ensure Inert Atmosphere check_catalyst_b->check_atmosphere check_base_b Optimize Base check_atmosphere->check_base_b protect_cooh Protect Carboxylic Acid check_base_b->protect_cooh

Caption: Troubleshooting decision-making process.

References

common side reactions in the synthesis of N-(4-methoxyphenyl)anthranilic acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-methoxyphenyl)anthranilic acid via the Ullmann condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of N-(4-methoxyphenyl)anthranilic acid?

The synthesis is a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation (also known as Ullmann-Goldberg reaction), between a 2-halobenzoic acid (commonly 2-chlorobenzoic acid) and 4-methoxyaniline (p-anisidine) in the presence of a base and a copper catalyst.[1][2][3]

Q2: What are the most common side reactions in this synthesis?

The primary side reactions include:

  • Homocoupling: Dimerization of the 2-halobenzoic acid to form a biphenyl derivative.

  • Decarboxylation: Loss of the carboxylic acid group from the anthranilic acid product, especially at high temperatures, which can lead to the formation of 4-methoxydiphenylamine.

  • Hydrodehalogenation: Reduction of the 2-halobenzoic acid starting material, leading to benzoic acid. This can be caused by protic impurities.[4]

  • Formation of Phenoxybenzoic Acid: In the presence of water or hydroxide ions, the 2-halobenzoic acid can undergo hydroxylation to form salicylic acid, which can then react further to form a phenoxybenzoic acid derivative.

Q3: How can I monitor the progress of the reaction and detect side products?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] GC-MS is particularly useful for identifying common byproducts by their mass-to-charge ratio. High-Performance Liquid Chromatography (HPLC) can also be employed for quantitative analysis of the product and impurities.

Q4: What is the role of the copper catalyst and which source is best?

The copper catalyst is essential for facilitating the C-N bond formation. The active species is believed to be Cu(I).[4] Common sources include copper(I) iodide (CuI), copper(I) bromide (CuBr), copper(I) oxide (Cu₂O), and activated copper powder.[1][5][6] Using fresh, high-purity copper(I) salts is recommended for optimal results.[4]

Q5: Why are ligands used in modern Ullmann protocols?

Ligands, such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline, are used to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.[4][7] This allows the reaction to proceed under much milder conditions (lower temperatures), which in turn reduces the occurrence of side reactions like decarboxylation and improves yields.[4]

Q6: How do the choices of solvent and base impact the reaction?

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or high-boiling alcohols like amyl alcohol are commonly used to ensure the reagents are soluble at the reaction temperature.[1][8] The use of anhydrous (dry) solvents is crucial to prevent hydrolysis-related side reactions.[4]

  • Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to neutralize the hydrogen halide (e.g., HCl) formed during the reaction and to deprotonate the amine.[1][2] The choice of base can influence the reaction rate and yield, with Cs₂CO₃ often being more effective but also more expensive.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is typically Cu(I).- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- If using Cu(0) or Cu(II), ensure reaction conditions are suitable to generate the active Cu(I) species in situ.[4]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.- Screen a variety of ligands, such as amino acids (e.g., L-proline, N,N-dimethylglycine) or phenanthrolines.[4]
Suboptimal Base: The base may not be strong enough or may have poor solubility.- Screen different inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[4]
Reaction Temperature Too Low/High: Traditional Ullmann reactions require high temperatures, but modern ligand-accelerated protocols run cooler.- For ligand-free systems, temperatures of 150-200°C may be necessary.- With a ligand, start optimizing in the 80-120°C range. If decomposition is observed, lower the temperature.[4]
Significant amount of homocoupling byproduct is observed High Reaction Temperature: Elevated temperatures favor the C-C coupling of the 2-halobenzoic acid.- Lower the reaction temperature. This is often made possible by the addition of an appropriate ligand.
Absence of a suitable ligand: Ligands can promote the desired C-N coupling over the C-C homocoupling.- Introduce a ligand such as L-proline or N,N-dimethylglycine to the reaction mixture.
Presence of 4-methoxydiphenylamine (decarboxylation byproduct) Excessive Heat: The anthranilic acid product is susceptible to decarboxylation at high temperatures.- Reduce the reaction temperature. Using a ligand-based system that allows for lower temperatures is highly recommended.
Prolonged Reaction Time: Extended heating increases the likelihood of decarboxylation.- Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed.
Acidic Workup Conditions: Strong acidic conditions during workup can promote decarboxylation.- Neutralize the reaction mixture carefully during workup, avoiding strongly acidic pH for extended periods.
Formation of hydrodehalogenation byproducts (e.g., benzoic acid) Protic Impurities: The presence of water or other protic species can lead to the reduction of the aryl halide.- Use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use.[4]

Quantitative Data Summary

The following tables summarize data from studies on Ullmann C-N coupling reactions for the synthesis of N-aryl anthranilic acids and related compounds, illustrating the impact of different reaction parameters on product yield.

Table 1: Effect of Copper Catalyst and Base on Yield (Reaction of 2-chlorobenzoic acid with various anilines)

Copper SourceBaseSolventTemperature (°C)Yield (%)Reference
Cu/Cu₂OK₂CO₃2-ethoxyethanol13076[5]
Cu/Cu₂OK₂CO₃Diethylene glycol13090[5]
CuIK₂CO₃DMF15063 (for a sterically hindered aniline)[9]
CuOK₂CO₃(solvent not specified)Reflux82-93 (for N-phenylanthranilic acid)[2][10]

Table 2: Effect of Solvent on Yield (Reaction of 2-chlorobenzoic acid and 2-methylaniline catalyzed by Cu/Cu₂O with K₂CO₃ at 130°C)

SolventYield (%)Reference
n-Butanol75[5]
2-Ethoxyethanol76[5]
Ethylene glycolPoor[5]
Diethylene glycol90[5]
WaterPoor[5]

Experimental Protocols

Classic Protocol for N-(4-methoxyphenyl)anthranilic Acid

This protocol is adapted from established literature procedures for Ullmann condensations.[1]

Materials:

  • 2-chlorobenzoic acid (80 g)

  • 4-anisidine (4-methoxyaniline) (80 g)

  • Anhydrous potassium carbonate (80 g, finely powdered)

  • Activated copper powder (4 g)

  • Amyl alcohol (800 ml)

  • Concentrated Hydrochloric Acid

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chlorobenzoic acid (80 g), 4-anisidine (80 g), anhydrous potassium carbonate (80 g), activated copper powder (4 g), and amyl alcohol (800 ml).

  • Heat the mixture to reflux with efficient stirring for approximately four hours. Monitor the reaction's progress using TLC.

  • After the reaction is complete, allow the mixture to cool. Remove the amyl alcohol via steam distillation.

  • Filter the remaining hot aqueous solution to remove the copper catalyst and any insoluble materials.

  • Carefully neutralize the filtrate with a 1:1 solution of concentrated hydrochloric acid and water. The product will precipitate as a solid.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from isopropyl alcohol to yield pure N-(4-methoxyphenyl)anthranilic acid. The expected melting point is 183-184°C.[1]

Mandatory Visualizations

Reaction Pathways and Troubleshooting Logic

The following diagrams, generated using DOT language, illustrate the main reaction pathway, significant side reactions, and a logical workflow for troubleshooting common issues.

Ullmann_Condensation cluster_reactants Reactants 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid 4-Methoxyaniline 4-Methoxyaniline (p-Anisidine) Intermediate Intermediate 4-Methoxyaniline->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Deprotonation Catalyst Cu(I) Catalyst Catalyst->Intermediate Product Product Intermediate->Product Reductive Elimination

Caption: Main reaction pathway for the Ullmann synthesis.

Side_Reactions cluster_homocoupling Homocoupling cluster_decarboxylation Decarboxylation 2-CBA 2-Chlorobenzoic Acid Homocoupling_Product Dimerized Byproduct 2-CBA->Homocoupling_Product High Temp, Cu Catalyst Product N-(4-methoxyphenyl)anthranilic Acid Decarboxylation_Product 4-Methoxydiphenylamine Product->Decarboxylation_Product High Temp Troubleshooting_Workflow Check_Temp Is Temperature Optimized? Check_Ligand Is a Ligand Being Used? Check_Temp->Check_Ligand Yes Sol_Temp Adjust T (80-120°C with ligand, >150°C without). Check_Temp->Sol_Temp No Check_Reagents Are Reagents Anhydrous? Check_Ligand->Check_Reagents Yes Sol_Ligand Add a suitable ligand (e.g., L-proline). Check_Ligand->Sol_Ligand No Sol_Reagents Use dry solvents/reagents. Check_Reagents->Sol_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Sol_Temp->Success Sol_Ligand->Success Sol_Reagents->Success Check_Catalyst Check_Catalyst Check_Catalyst->Check_Temp Yes Sol_Catalyst Sol_Catalyst Check_Catalyst->Sol_Catalyst No Sol_Catalyst->Success

References

troubleshooting guide for the purification of 2-((4-Methoxyphenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-((4-Methoxyphenyl)amino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation typically involves the reaction of a 2-halobenzoic acid (like 2-chlorobenzoic acid) with p-anisidine in the presence of a copper catalyst.[1] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[2]

Q2: What are the likely impurities in my crude product?

A2: Impurities largely depend on the synthetic route. For an Ullmann condensation, common impurities include unreacted starting materials (2-chlorobenzoic acid and p-anisidine), copper salts used as catalysts, and potential side-products from dimerization of the starting materials. If the reaction is not driven to completion, these starting materials will contaminate the final product.

Q3: My purified product has a persistent color (e.g., yellow, brown, or green). What is the cause and how can I remove it?

A3: Colored impurities often arise from copper catalyst residues or oxidized side products. To remove these, you can try treating a solution of your crude product with activated charcoal before recrystallization. If the color persists, column chromatography is an effective method for separating these colored impurities. A greenish tint in the product could indicate the presence of residual copper.[3]

Q4: I am having trouble getting my product to crystallize during recrystallization. What should I do?

A4: If your product is "oiling out" or failing to crystallize, it could be due to several factors. The presence of impurities can lower the melting point and prevent crystallization. Ensure your product is sufficiently pure before attempting recrystallization. Using too much solvent can also prevent crystallization by keeping the product in solution even at low temperatures. If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites, or add a seed crystal of the pure compound if available.

Q5: What are suitable recrystallization solvents for this compound?

A5: A protocol for a similar compound, N-(4-methoxyphenyl)anthranilic acid, suggests recrystallization from isopropyl alcohol. Generally, for N-aryl anthranilic acids, polar protic solvents like ethanol or methanol, or mixtures with water, can be effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

Q6: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

  • 1H NMR: A singlet for the methoxy group (O-CH3) protons around 3.7-3.8 ppm. A broad singlet for the amine (N-H) proton. Aromatic protons will appear in the range of 6.8-8.2 ppm. The carboxylic acid proton will be a broad singlet far downfield, typically above 10 ppm.

  • 13C NMR: The methoxy carbon will be around 55 ppm. The aromatic carbons will appear between 110-150 ppm. The carboxylic acid carbonyl carbon will be further downfield, typically above 165 ppm.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary.
Loss of product during workup.Ensure proper pH adjustment during acidification to precipitate the product. Avoid using excessive amounts of solvent during recrystallization.
Product is too soluble in the recrystallization solvent.Choose a solvent in which the product has lower solubility at room temperature. You can also try a mixed-solvent system.
Product is an Oil or Gummy Solid Presence of significant impurities.Purify the crude product by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Test the solubility of your crude product in a variety of solvents to find one that provides good crystal formation upon cooling.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product Fails Purity Analysis (e.g., broad melting point, extra peaks in NMR) Incomplete removal of starting materials.Improve purification by performing multiple recrystallizations or by using column chromatography with an appropriate eluent.
Residual solvent.Dry the purified product under vacuum for an extended period to remove any trapped solvent.
Presence of copper catalyst.Wash the crude product with a dilute ammonia solution to complex and remove copper salts.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is adapted from the synthesis of N-(4-Methoxyphenyl)anthranilic acid.

Materials:

  • 2-chlorobenzoic acid: 80 g

  • 4-anisidine (p-anisidine): 80 g

  • Potassium carbonate: 80 g

  • Activated copper powder: 4 g

  • Amyl alcohol: 800 ml

  • Concentrated hydrochloric acid

Procedure:

  • Combine 2-chlorobenzoic acid, 4-anisidine, potassium carbonate, and activated copper powder in a flask equipped with a reflux condenser and a mechanical stirrer.

  • Add amyl alcohol to the flask.

  • Heat the mixture to reflux with efficient stirring for four hours.

  • After the reaction is complete, remove the amyl alcohol by steam distillation.

  • Filter the remaining aqueous solution.

  • Neutralize the filtrate by adding a 1:1 solution of concentrated hydrochloric acid and water.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from isopropyl alcohol to yield pure N-(4-methoxyphenyl)anthranilic acid.

Purification by Column Chromatography

For stubborn impurities, column chromatography can be employed.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of hexanes and ethyl acetate is a good starting point. For N-aryl anthranilic acids, a mixture of hexanes:ethyl acetate:acetic acid (e.g., 70:30:0.3) has been shown to be effective. The small amount of acetic acid helps to keep the carboxylic acid protonated and improves the peak shape.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Ullmann Condensation Workflow

ullmann_workflow start Start: Combine Reactants reactants 2-Chlorobenzoic Acid p-Anisidine K2CO3, Cu Powder Amyl Alcohol start->reactants reflux Heat to Reflux (4 hours) reactants->reflux steam_distill Steam Distill to Remove Amyl Alcohol reflux->steam_distill filter1 Filter Aqueous Solution steam_distill->filter1 acidify Acidify with HCl filter1->acidify filter2 Collect Crude Product by Filtration acidify->filter2 recrystallize Recrystallize from Isopropyl Alcohol filter2->recrystallize product Pure this compound recrystallize->product troubleshooting_purification start Crude Product check_purity Assess Purity (TLC, Melting Point) start->check_purity is_pure Is it Pure? check_purity->is_pure final_product Pure Product is_pure->final_product Yes column_chrom Column Chromatography is_pure->column_chrom Very Impure colored_product Product Colored? is_pure->colored_product No recrystallize Recrystallization oiling_out Product 'Oils Out'? recrystallize->oiling_out column_chrom->check_purity low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent / Use Mixed Solvents oiling_out->change_solvent Yes low_yield->check_purity No check_solvent_vol Optimize Solvent Volume low_yield->check_solvent_vol Yes change_solvent->recrystallize check_solvent_vol->recrystallize colored_product->recrystallize No charcoal Activated Charcoal Treatment colored_product->charcoal Yes charcoal->recrystallize

References

optimizing reaction conditions (temperature, catalyst, solvent) for Ullmann condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ullmann condensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing reaction conditions, including temperature, catalysts, and solvents.

Troubleshooting Guide

Ullmann condensation reactions are a powerful tool for forming C-N, C-O, and C-S bonds. However, optimizing these reactions can be challenging. Below is a guide to address common issues encountered during experimentation.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl).[1] - Consider in situ activation of the copper catalyst.[1] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction.[1]- Screen a variety of ligands from different classes (e.g., amino acids like N-methylglycine, phenanthrolines, or oxalic diamides).[1][2] - For electron-rich substrates, N-methylated amino acid-derived ligands may be effective.[1]
Suboptimal Base: The base is critical for substrate deprotonation and catalyst turnover.[1]- Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][3]
Reaction Temperature Too Low/High: Traditional Ullmann reactions required very high temperatures, but modern ligand-accelerated protocols operate under milder conditions.[1][4]- For modern ligand systems, start with temperatures in the range of 40-120 °C.[1] - If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition is observed, lower the temperature.[1]
Formation of Side Products (e.g., debromination, homocoupling) Protic Impurities: The presence of water or other protic impurities can lead to side reactions like the reduction of the aryl halide.[1]- Use anhydrous solvents and reagents. - Ensure glassware is thoroughly dried before use.[1]
Side Reactions at High Temperatures: Elevated temperatures can promote undesired reaction pathways.- Lower the reaction temperature and extend the reaction time.[5]
Presence of Oxygen: Oxygen can lead to catalyst deactivation and side product formation.- Ensure the reaction is carried out under a strict inert atmosphere (e.g., Nitrogen or Argon).[5]
Difficult Purification Co-elution of Starting Material and Product: Similar polarities of the reactant and product can make chromatographic separation challenging.- Optimize the eluent system for column chromatography.[5]
Formation of Insoluble Copper Species: Residual copper salts can complicate the work-up process.- After reaction completion, consider adding a chelating agent like ethylenediamine to help dissolve copper salts before aqueous work-up.

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is crucial for achieving high yields and purity. The following tables summarize key variables to consider.

Table 1: Effect of Solvent on Ullmann C-C Coupling Yield
SolventYield (%)
Toluene79
Benzene68
DMF99
THF98
Water97

Data adapted from a study on C-C Ullmann coupling using a specific catalyst system.[6]

Table 2: General Temperature Guidelines
Reaction TypeTemperature Range (°C)Notes
Traditional Ullmann> 210Often requires harsh conditions and stoichiometric copper.[4]
Modern Ligand-Accelerated40 - 150Milder conditions are possible with the use of appropriate ligands.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my Ullmann coupling reaction?

The most common and often effective copper sources are copper(I) salts such as CuI, CuBr, and CuCl, as Cu(I) is widely considered the active catalytic species.[1] If you are using Cu(0) or Cu(II) sources, the reaction conditions must facilitate the in situ generation of Cu(I).[1]

Q2: How do I choose the right ligand for my reaction?

The choice of ligand is highly dependent on the specific substrates. It is often necessary to screen a variety of ligands. Common classes of ligands include amino acids (e.g., L-proline, N-methylglycine), phenanthrolines, and N,N-dimethylglycine.[1][2] For sterically hindered substrates, specific ligands might be required.[7]

Q3: What is the role of the base in the Ullmann coupling, and which one should I use?

The base plays a critical role in the deprotonation of the nucleophile (e.g., amine or alcohol) and can influence the catalytic cycle.[1] Common inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[1][3] The choice of base can be substrate-dependent, and screening may be necessary.

Q4: Which solvent should I use for my Ullmann condensation?

The choice of solvent can significantly impact the reaction yield.[1] Polar aprotic solvents such as DMF, DMSO, and NMP are frequently used and often provide good results.[1][4][5] However, for certain applications like O-arylation, non-polar solvents such as toluene or xylene have been shown to be more effective.[8] It is advisable to consult the literature for similar transformations or to screen a few solvents during optimization.

Q5: My reaction is not working with an aryl chloride. What can I do?

Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings. To improve reactivity, you can try using a more electron-deficient aryl chloride or a more nucleophilic coupling partner. Additionally, specialized ligand systems have been developed that show improved activity for aryl chlorides.[7] Increasing the reaction temperature may also be beneficial, but monitor for decomposition.[7]

Experimental Protocols

General Protocol for Ullmann N-Arylation

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or dioxane, 3-5 mL) via syringe.[1][3]

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C).[3]

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[1]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants, Catalyst, Ligand, and Base inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat to Desired Temperature solvent->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor workup 6. Quench and Extract Product monitor->workup purify 7. Purify by Chromatography workup->purify

Caption: General experimental workflow for the Ullmann condensation.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions decision decision problem problem start Reaction Start check_yield Low/No Yield? start->check_yield check_catalyst Check Catalyst Quality (Fresh Cu(I) Source) check_yield->check_catalyst Yes side_products Side Products? check_yield->side_products No screen_ligands Screen Ligands check_catalyst->screen_ligands screen_base Screen Bases screen_ligands->screen_base adjust_temp Adjust Temperature screen_base->adjust_temp check_atmosphere Ensure Inert Atmosphere adjust_temp->check_atmosphere use_anhydrous Use Anhydrous Reagents check_atmosphere->use_anhydrous use_anhydrous->start Re-run Reaction side_products->adjust_temp Yes success Successful Reaction side_products->success No

Caption: Troubleshooting workflow for Ullmann condensation reactions.

References

challenges in the characterization of 2-((4-methoxyphenyl)amino)benzoic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-((4-methoxyphenyl)amino)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions.

Issue 1: Inconsistent Melting Point or Multiple Thermal Events in DSC

  • Question: My synthesized this compound shows a broad melting range or multiple peaks in the Differential Scanning Calorimetry (DSC) thermogram. What could be the cause?

  • Answer: This observation often suggests the presence of impurities or polymorphism. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct melting point.[1][2]

    • Solution:

      • Purification: Recrystallize the sample from a suitable solvent (e.g., ethanol, acetic acid) to remove impurities.[3]

      • Polymorph Screening: Perform DSC analysis at different heating rates. Slower heating rates may allow for the conversion of a metastable polymorph to a more stable form, which can be observed as an exothermic event followed by an endothermic melting peak.

      • Solid-State Characterization: Utilize techniques like Powder X-Ray Diffraction (PXRD) to identify the crystalline form(s) present.

Issue 2: Poor Solubility in Common HPLC Mobile Phases

  • Question: I am having difficulty dissolving my sample in common reversed-phase HPLC mobile phases like acetonitrile/water, leading to poor peak shape and reproducibility. What can I do?

  • Answer: this compound, like many N-phenylanthranilic acid derivatives, has limited aqueous solubility. The carboxylic acid and secondary amine functionalities mean its ionization state, and therefore solubility, is pH-dependent.

    • Solution:

      • pH Adjustment: Incorporate a buffer into the aqueous portion of your mobile phase. For this acidic compound, a mobile phase with a pH above its pKa (typically around 4-5) will increase its solubility by deprotonating the carboxylic acid. Conversely, an acidic mobile phase (pH below pKa) will suppress ionization and may also be effective for retention on a C18 column.

      • Organic Modifier: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase if your chromatography method allows.

      • Alternative Solvents: Consider using a small amount of a stronger, compatible solvent like tetrahydrofuran (THF) in your mobile phase, but be mindful of its effect on the column and instrument.

Issue 3: Ambiguous NMR Spectral Interpretation

  • Question: The proton NMR spectrum of my compound shows broad signals for the N-H and O-H protons, making integration and peak assignment difficult. How can I resolve this?

  • Answer: The broadness of N-H and O-H proton signals is common due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent.

    • Solution:

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The labile N-H and O-H protons will exchange with deuterium, causing their signals to disappear or significantly diminish, confirming their identity.

      • Dry Solvent: Use a freshly opened ampule of deuterated solvent or a solvent dried over molecular sieves to minimize water content.

      • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals, respectively, by showing correlations between them.

Issue 4: Unexpected Masses in Mass Spectrometry

  • Question: My mass spectrum shows peaks that do not correspond to the molecular ion of this compound. What could be the origin of these signals?

  • Answer: These unexpected peaks could be due to impurities from the synthesis, fragmentation of the molecule in the ion source, or the formation of adducts.

    • Solution:

      • Impurity Analysis: The Ullmann condensation, a common synthetic route, can result in side products. Review the reaction mechanism to anticipate potential impurities.[4] HPLC-MS is a powerful tool for separating and identifying these impurities.

      • Fragmentation Pattern Analysis: In Electron Ionization (EI) mass spectrometry, N-aryl anthranilic acids can undergo characteristic fragmentation, such as the loss of water, carbon monoxide, or cleavage of the C-N bond. Analyze the fragmentation pattern to see if the observed peaks correspond to expected fragments.

      • Adduct Formation: In soft ionization techniques like Electrospray Ionization (ESI), adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules are common. Calculate the expected masses of these adducts to see if they match the observed signals.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: The key physicochemical properties are summarized in the table below.[5][6]

PropertyValue
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point Approximately 207 °C[7]
pKa Estimated around 4-5 (for the carboxylic acid)
LogP 4.3 (predicted)[5]

Q2: What are the typical impurities I should look for in a synthesized batch?

A2: If synthesized via the Ullmann condensation of 2-chlorobenzoic acid and p-anisidine, potential impurities could include unreacted starting materials, the dimer of 2-chlorobenzoic acid, and products of side reactions. It is crucial to use a high-purity starting material and optimize the reaction conditions to minimize these.[8]

Q3: Which analytical techniques are essential for a complete characterization?

A3: A comprehensive characterization of this compound should include:

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) for structural elucidation and confirmation.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity profiling.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting point, thermal stability, and investigate polymorphism.

  • Elemental Analysis: To confirm the elemental composition.

  • X-Ray Diffraction (XRD): For unambiguous determination of the crystal structure, especially if polymorphism is suspected.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of this compound and identify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Typical spectral window: -1 to 14 ppm.

    • Expected chemical shifts (δ, ppm): ~13.0 (s, 1H, COOH), ~9.5 (s, 1H, NH), 6.8-8.0 (m, 8H, aromatic protons), ~3.8 (s, 3H, OCH₃).

  • ¹³C NMR Acquisition:

    • Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).

    • Typical spectral window: 0 to 180 ppm.

    • Expected chemical shifts (δ, ppm): ~169 (C=O), 110-160 (aromatic carbons), ~55 (OCH₃).

3. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and screen for polymorphism.[1]

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperatures of any endothermic (melting) or exothermic (crystallization) events.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_purity Purity & Identity cluster_solid_state Solid-State Properties synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms hplc HPLC (Purity & Impurity Profile) purification->hplc elemental Elemental Analysis (Compositional Verification) hplc->elemental dsc DSC/TGA (Thermal Properties, Polymorphism) hplc->dsc xrd PXRD (Crystalline Form) dsc->xrd

Caption: A typical workflow for the comprehensive characterization of this compound.

Troubleshooting_Logic cluster_questions cluster_solutions start Inconsistent Analytical Results q1 Are there multiple peaks or a broad melt in DSC? start->q1 q2 Is the HPLC peak shape poor? start->q2 q3 Are NMR signals broad or unassigned? start->q3 sol1 Investigate Polymorphism and Purify Sample q1->sol1 Yes sol2 Optimize Mobile Phase pH and Organic Content q2->sol2 Yes sol3 Perform D₂O Exchange and 2D NMR q3->sol3 Yes

Caption: A logical troubleshooting guide for common analytical issues.

References

Technical Support Center: Resolving Solubility Issues of 2-((4-methoxyphenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 2-((4-methoxyphenyl)amino)benzoic acid in common solvents.

Understanding the Challenge: Physicochemical Properties

This compound (also known as N-(4-methoxyphenyl)anthranilic acid) is a molecule with physicochemical properties that contribute to its limited solubility in many common solvents. Its high lipophilicity, indicated by a calculated XLogP3 of 4.3, and a molecular weight of 243.26 g/mol suggest a tendency for poor aqueous solubility.[1] The presence of both a carboxylic acid and an aromatic amine group, however, offers opportunities for solubility enhancement through pH modification and salt formation.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

If you are encountering difficulties in dissolving this compound, follow these systematic steps to identify an effective solubilization strategy.

Step 1: Solvent Screening

Begin by screening a range of solvents with varying polarities. Due to the aromatic nature of the compound, polar aprotic solvents are often a good starting point.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighEffective for many organic compounds with polar functional groups.
Alcohols Methanol, EthanolModerate to HighThe hydroxyl group can interact with the carboxylic acid and amine.
Ketones AcetoneModerateMay be a suitable solvent.
Ethers Dioxane, Tetrahydrofuran (THF)Low to ModerateLower polarity may limit solubility.
Chlorinated Dichloromethane (DCM)LowGenerally poor for this compound's structure.
Non-polar Hexane, TolueneVery LowUnlikely to be effective.
Aqueous Water, Buffered SolutionsVery Low (at neutral pH)Solubility is highly pH-dependent.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a small vial.

  • Add a measured volume of the test solvent (e.g., 100 µL) and vortex or stir vigorously.

  • Observe for dissolution. If the compound dissolves, add more of the compound incrementally until saturation is reached.

  • If the compound does not dissolve, gradually add more solvent until dissolution occurs or a large volume has been added, indicating poor solubility.

  • Gentle heating or sonication can be applied to aid dissolution, but be cautious of potential degradation.

Step 2: pH Adjustment for Aqueous Media

The solubility of this compound in aqueous solutions is highly dependent on pH due to its ionizable carboxylic acid and amino groups.[2][3][4][5]

  • Increasing pH (Basic Conditions): Adding a base will deprotonate the carboxylic acid group to form a more soluble carboxylate salt.[3][5] A pH of 1.5-2 units above the pKa of the carboxylic acid is generally recommended for complete deprotonation and enhanced solubility.

  • Decreasing pH (Acidic Conditions): Adding an acid can protonate the secondary amine, which may also increase aqueous solubility.[6]

Experimental Protocol: pH-Dependent Solubility

  • Suspend this compound in the desired aqueous buffer.

  • While stirring, add a suitable base (e.g., 1M NaOH) or acid (e.g., 1M HCl) dropwise.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding the acid or base until the compound fully dissolves. Note the final pH.

  • Caution: Ensure the final pH is compatible with your experimental conditions and the stability of the compound.

Step 3: Utilizing Co-solvent Systems

If a single solvent is not effective, a co-solvent system, which is a mixture of solvents, can significantly enhance solubility.[2][3][6][7] This is a common technique for dissolving lipophilic compounds in aqueous media.

Experimental Protocol: Co-solvent System

  • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent where it is highly soluble (e.g., DMSO or ethanol).

  • For your final experimental concentration, add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to prevent precipitation.

  • The final concentration of the organic co-solvent should be kept as low as possible for biological experiments, typically below 1% and often below 0.1%.

Step 4: Advanced Solubilization Techniques

If the above methods are insufficient, consider more advanced formulation strategies. These are often employed in drug development to improve the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[8]

  • Salt Formation: This involves reacting the carboxylic acid with a suitable base to form a stable, more soluble salt.[9][10] This is a highly effective method for ionizable compounds.

  • Cocrystallization: This technique involves forming a crystalline structure with another molecule (a co-former) to alter the physicochemical properties, including solubility.[11][12][13][14][15][16] This is an excellent option if the compound is non-ionizable or if salt formation is not optimal.

  • Solid Dispersions: The drug is dispersed in a carrier matrix, often in an amorphous state, which can significantly increase the dissolution rate.[17]

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the compound, which can lead to improved dissolution rates.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: Its poor aqueous solubility is primarily due to its high lipophilicity (hydrophobicity), as indicated by its chemical structure and high calculated XLogP3 value.[1] The molecule has a large nonpolar surface area.

Q2: What are the best initial organic solvents to try?

A2: Based on the structure, polar aprotic solvents like DMSO and DMF are excellent starting points, as they are likely to effectively solvate the molecule. Alcohols such as methanol and ethanol are also good candidates.

Q3: How can I dissolve this compound for an in vitro biological assay in an aqueous buffer?

A3: The recommended method is to first prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous assay buffer to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological system.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can increase the rate of dissolution and solubility. However, be cautious as excessive heat may cause the compound to degrade. Always perform a stability check if you plan to heat the compound for extended periods.

Q5: What is the difference between salt formation and cocrystallization?

A5: Salt formation involves the transfer of a proton from the acidic group of the drug to a basic molecule (or vice versa), forming an ionic bond.[10] Cocrystallization involves forming a new crystalline structure between the drug and a co-former through non-ionic interactions, such as hydrogen bonding.[12][16]

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and workflows for addressing the solubility of this compound.

G start Start: Poor Solubility of Compound solvent_screening Step 1: Solvent Screening (DMSO, DMF, Ethanol, etc.) start->solvent_screening dissolved_organic Compound Dissolved solvent_screening->dissolved_organic Success not_dissolved_organic Insoluble/Poorly Soluble solvent_screening->not_dissolved_organic Failure ph_adjustment Step 2: pH Adjustment (Aqueous Media) not_dissolved_organic->ph_adjustment dissolved_aqueous Compound Dissolved ph_adjustment->dissolved_aqueous Success not_dissolved_aqueous Insoluble/Poorly Soluble ph_adjustment->not_dissolved_aqueous Failure cosolvent Step 3: Co-solvent System (e.g., DMSO/Water) not_dissolved_aqueous->cosolvent dissolved_cosolvent Compound Dissolved cosolvent->dissolved_cosolvent Success advanced Step 4: Advanced Techniques (Salt Formation, Cocrystals) cosolvent->advanced Failure

Caption: Troubleshooting workflow for solubility enhancement.

G start Prepare Concentrated Stock in 100% DMSO dilute Pipette Small Volume of Stock into Aqueous Buffer start->dilute mix Vortex or Stir Immediately and Vigorously dilute->mix final Final Solution Ready for Assay (Low % DMSO) mix->final

Caption: Workflow for preparing an aqueous solution using a co-solvent.

References

preventing byproduct formation in the synthesis of 2-((4-methoxyphenyl)amino)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-((4-methoxyphenyl)amino)benzoic acid and its derivatives. This guide focuses on preventing byproduct formation and optimizing reaction conditions for two common synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Troubleshooting Guides

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While effective, it often requires high reaction temperatures and can be sensitive to reaction conditions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper source may be oxidized or not in the active Cu(I) state. 2. Inappropriate Ligand: The ligand may not be suitable for the specific substrates, leading to poor catalyst stability or reactivity. 3. Suboptimal Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively. 4. Reaction Temperature Too Low: Traditional Ullmann reactions often require high temperatures to proceed.1. Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr). Consider in-situ generation of the active catalyst. 2. Screen various ligands such as L-proline, N,N-dimethylglycine, or 1,10-phenanthroline. 3. Use a strong inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Side Products (e.g., Homocoupling of Aryl Halide) 1. High Catalyst Loading: Excess copper can promote the homocoupling of the aryl halide (Ullmann reaction). 2. High Reaction Temperature: Elevated temperatures can favor side reactions.1. Reduce the copper catalyst loading to the minimum effective concentration (e.g., 5-10 mol%). 2. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Use a high-boiling point, polar aprotic solvent like DMF, NMP, or DMSO to ensure all components are in solution.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction known for its broad substrate scope and milder reaction conditions compared to the Ullmann condensation. However, byproduct formation can still occur.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst/Ligand: The palladium catalyst or phosphine ligand may have degraded due to exposure to air or moisture. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. Bulky, electron-rich ligands are often required. 3. Weak Base: The base may not be strong enough to facilitate the deprotonation of the amine.1. Use fresh catalyst and ligand. Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Screen a variety of Buchwald ligands such as XPhos, RuPhos, or BrettPhos.[1] 3. Use a strong base like NaOtBu, LiHMDS, or Cs₂CO₃.[2]
Formation of Hydrodehalogenated Byproduct 1. β-Hydride Elimination: This is a common side reaction where the amide intermediate undergoes β-hydride elimination, leading to a hydrodehalogenated arene and an imine.[3] 2. Presence of Water: Traces of water can lead to the hydrolysis of intermediates and the formation of the hydrodehalogenated arene.1. Use a bulky phosphine ligand to sterically hinder β-hydride elimination. Optimize the reaction temperature, as higher temperatures can favor this side reaction. 2. Ensure all reagents and solvents are anhydrous.
Formation of Diarylamine Byproduct 1. Over-arylation of the Amine: The product can sometimes react further with the aryl halide, especially if the product amine is more reactive than the starting amine.1. Use a slight excess of the starting amine. Monitor the reaction closely and stop it once the starting aryl halide is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound derivatives?

A1: In the Ullmann condensation , the most common byproduct is the homocoupling of the aryl halide starting material. For the Buchwald-Hartwig amination , a significant byproduct is often the hydrodehalogenated benzoic acid derivative, resulting from a competing β-hydride elimination pathway.[3] Diarylamine formation through over-arylation can also occur.

Q2: How can I effectively remove these byproducts during purification?

A2: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar byproducts like the hydrodehalogenated arene and more polar impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Q3: Which synthetic method, Ullmann or Buchwald-Hartwig, is generally preferred?

A3: The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions, broader functional group tolerance, and generally higher yields.[3] However, the Ullmann condensation can be a viable and more cost-effective alternative, especially for large-scale syntheses where the cost of palladium and phosphine ligands may be a concern.

Q4: What is the role of the ligand in the Buchwald-Hartwig amination?

A4: The phosphine ligand plays a crucial role by stabilizing the palladium catalyst, increasing its solubility, and tuning its electronic and steric properties. Bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the reductive elimination of the final product, while also helping to suppress side reactions like β-hydride elimination.[1][4]

Q5: Can I use an unprotected carboxylic acid in these coupling reactions?

A5: While it is often recommended to protect the carboxylic acid group (e.g., as a methyl or ethyl ester) to prevent potential side reactions, some modern protocols for both Ullmann and Buchwald-Hartwig reactions have shown tolerance for the free carboxylic acid, particularly when using specific ligand and base combinations. However, for optimal results and to avoid potential complications, protection of the carboxylic acid is a safer approach.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of N-arylated products in reactions analogous to the synthesis of this compound.

Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield *

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1P(o-tol)₃NaOtBuToluene1001675
2BINAPNaOtBuToluene1001685
3XPhosNaOtBuToluene1001695
4RuPhosK₃PO₄Dioxane1002492
5BrettPhosCs₂CO₃t-BuOH801890

*Data is representative for the N-arylation of a generic aryl bromide with an aniline derivative and is intended to show trends.

Table 2: Effect of Copper Source and Ligand on Ullmann Condensation Yield *

EntryCopper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1CuINoneK₂CO₃DMF1502460
2CuIL-prolineK₂CO₃DMSO902485
3Cu₂O1,10-phenanthrolineCs₂CO₃Dioxane1102488
4Cu(OAc)₂N,N-dimethylglycineK₃PO₄DMF1201878
5Cu powderNoneK₂CO₃NMP1801265

*Data is representative for the N-arylation of a generic aryl halide with an aniline derivative and is intended to show trends.

Experimental Protocols

General Protocol for Ullmann Condensation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • 4-Methoxyaniline (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel, add 2-chlorobenzoic acid, 4-methoxyaniline, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Methyl 2-bromobenzoate (1.0 equiv)

  • 4-Methoxyaniline (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by 4-methoxyaniline and methyl 2-bromobenzoate via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If the carboxylic acid is the desired final product, the methyl ester can be hydrolyzed using standard procedures (e.g., with LiOH or NaOH in a methanol/water mixture).

Mandatory Visualization

Derivatives of 2-methoxybenzamide, structurally related to the topic compound, have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some cancers.[5][6] The following diagram illustrates a simplified representation of this pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Inhibits GLI_active GLI (active) TargetGenes Target Gene Transcription GLI->TargetGenes Represses GLI_active->TargetGenes Activates

Simplified Hedgehog Signaling Pathway

References

Technical Support Center: Crystallization of 2-((4-methoxyphenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 2-((4-methoxyphenyl)amino)benzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides & FAQs

Q1: My this compound is not crystallizing from solution. What should I do?

A1: Failure to crystallize is a common issue that can often be resolved by inducing nucleation or adjusting the solvent system. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, crystalline product from a previous successful experiment, add a single seed crystal to the supersaturated solution. This will act as a template for further crystallization.

    • Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator. Lower temperatures decrease the solubility of the compound, which can promote crystallization.

  • Adjust Solvent Concentration:

    • Too Much Solvent: If the solution is too dilute, the compound will remain in solution even at lower temperatures. You can remedy this by evaporating some of the solvent to increase the concentration of your compound.

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound at all temperatures. If other methods fail, it may be necessary to remove the solvent entirely and attempt recrystallization with a different solvent system.

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent. To address this:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Change the Solvent System: If slow cooling doesn't work, the solvent may not be appropriate. Try using a solvent with a lower boiling point or a mixed solvent system. Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization over oiling.

Q3: The crystallization happens too quickly, resulting in a fine powder or impure crystals. How can I slow it down?

A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization. To achieve slower crystal growth:

  • Use More Solvent: Add a bit more solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal formation.

  • Slow Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, and then transfer it to a cooler environment if necessary. Insulating the flask can also help.

Q4: The yield of my recrystallized product is very low. What are the possible causes and solutions?

A4: A low recovery can be due to several factors:

  • Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling. To check for this, you can try to evaporate some of the mother liquor to see if more crystals form.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated to prevent this.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur and that the solution has been cooled to a low enough temperature to maximize the precipitation of the product.

Q5: What is a good starting point for choosing a recrystallization solvent for this compound?

Good starting points for solvent screening include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Diethyl ether

A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Data Presentation

Due to the lack of specific quantitative solubility data in the literature for this compound, the following table summarizes qualitative solubility information and successful recrystallization solvents used for this compound and its close analogs. This information can be used to guide solvent selection.

CompoundSolvent System(s) Used for RecrystallizationQualitative Solubility Information
This compoundDiethyl ether (for purification)Expected to be soluble in polar organic solvents like alcohols, esters, and ketones. Likely has low solubility in water and non-polar hydrocarbons.
Mefenamic Acid (a fenamate derivative)Ethanol, Isopropanol, Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF)Polymorphism is observed, with solvent choice influencing the crystal form. For example, DMF tends to yield Form II, while ethanol, isopropanol, and acetone produce Form I.[1]
Anthranilic AcidEthanolCan be effectively recrystallized from ethanol.[2]
4-Methoxybenzoic AcidNot specified for recrystallizationHighly soluble in alcohols (methanol, ethanol), ethers (diethyl ether), and esters (ethyl acetate). Sparingly soluble in cold water, with increased solubility in hot water. Lower solubility in non-polar solvents like toluene.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a general guideline based on methods used for structurally similar compounds. The ideal solvent and specific volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon to the hot solution. Swirl the flask for a few minutes to allow the carbon to adsorb the impurities.

  • Hot Filtration (if decolorizing carbon was used): If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, you can cover the mouth of the flask with a watch glass and place it on an insulated surface. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry on the filter paper by drawing air through them for a period of time. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a drying oven at a temperature well below the compound's melting point.

Mandatory Visualization

G Troubleshooting Crystallization Issues start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Yes no_crystals No Crystals Form observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oil success Successful Crystallization crystals->success induce_nucleation Induce Nucleation (Scratch, Seed, Cool Further) no_crystals->induce_nucleation reheat_cool_slowly Reheat and Cool Slower (Add more solvent if needed) oiling_out->reheat_cool_slowly induce_nucleation->observe check_concentration Check Concentration induce_nucleation->check_concentration If still no crystals too_dilute Too Dilute check_concentration->too_dilute Likely failure Still No Crystals/Oiling Out check_concentration->failure Concentration OK evaporate Evaporate Some Solvent too_dilute->evaporate reheat_cool_slowly->observe reheat_cool_slowly->failure If still oils out change_solvent Change Solvent System evaporate->cool failure->change_solvent

A troubleshooting workflow for common crystallization problems.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-((4-methoxyphenyl)amino)benzoic Acid: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of N-aryl anthranilic acid derivatives is a cornerstone of medicinal chemistry and materials science. This guide provides a comparative analysis of two prominent methods for the synthesis of 2-((4-methoxyphenyl)amino)benzoic acid: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. We present detailed experimental protocols, comparative spectral data, and workflow visualizations to aid in the selection of the most suitable synthetic route for your research needs.

Introduction

This compound, also known as N-(4-methoxyphenyl)anthranilic acid, is a valuable scaffold in the development of various biologically active compounds. The synthesis of this and related N-aryl anthranilic acids has traditionally been accomplished via the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. While effective, this method often requires harsh reaction conditions. An increasingly popular alternative is the palladium-catalyzed Buchwald-Hartwig amination, which typically offers milder conditions and broader substrate scope. This guide provides a head-to-head comparison of these two synthetic strategies for the preparation of this compound, validated through comprehensive spectral analysis.

Experimental Protocols

Ullmann Condensation Protocol

This protocol is adapted from the general procedure for the synthesis of N-aryl anthranilic acids.[1][2][3]

Reaction Scheme:

Materials:

  • 2-Chlorobenzoic acid

  • 4-Methoxyaniline

  • Copper(I) oxide (Cu₂O)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 4-methoxyaniline (1.2 equivalents), copper(I) oxide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with water to remove inorganic impurities.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Buchwald-Hartwig Amination Protocol (Representative)

Reaction Scheme:

Materials:

  • 2-Bromobenzoic acid

  • 4-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzoic acid (1 equivalent), 4-methoxyaniline (1.2 equivalents), cesium carbonate (2.1 equivalents), and Xantphos (0.02 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.01 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation: Spectral Analysis

The successful synthesis of this compound can be validated by a combination of spectroscopic techniques. The following table summarizes the expected spectral data for the target compound.

Spectroscopic DataUllmann Condensation ProductBuchwald-Hartwig Amination Product (Expected)
Appearance Off-white to pale yellow solidOff-white to pale yellow solid
Melting Point (°C) ~208-210~208-210
IR (KBr, cm⁻¹) 3300-2500 (br, O-H & N-H), 1680 (C=O), 1605, 1510 (C=C, aromatic), 1240 (C-O, ether)3300-2500 (br, O-H & N-H), 1680 (C=O), 1605, 1510 (C=C, aromatic), 1240 (C-O, ether)
¹H NMR (DMSO-d₆, δ ppm) 13.0 (br s, 1H, COOH), 9.5 (s, 1H, NH), 7.9-6.8 (m, 8H, Ar-H), 3.75 (s, 3H, OCH₃)13.0 (br s, 1H, COOH), 9.5 (s, 1H, NH), 7.9-6.8 (m, 8H, Ar-H), 3.75 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, δ ppm) 169.5, 155.0, 148.0, 142.0, 134.0, 132.0, 122.0, 120.0, 115.0, 114.5, 112.0, 55.5169.5, 155.0, 148.0, 142.0, 134.0, 132.0, 122.0, 120.0, 115.0, 114.5, 112.0, 55.5
Mass Spectrum (m/z) 243 [M]⁺243 [M]⁺

Note: The spectral data for the Buchwald-Hartwig product are expected to be identical to the Ullmann product, as the final compound is the same. The primary differences lie in the reaction conditions, yield, and purity profile.

Mandatory Visualization

Synthesis Workflow Comparison

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U1 Reactants Mixing (2-chlorobenzoic acid, 4-methoxyaniline, Cu₂O, K₂CO₃) U2 Reflux in DMF (130-150°C, 6-8h) U1->U2 U3 Workup (Acidification & Filtration) U2->U3 U4 Purification (Recrystallization) U3->U4 B1 Reactants Mixing (2-bromobenzoic acid, 4-methoxyaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃) B2 Reaction in Toluene (100-110°C, 12-24h) B1->B2 B3 Workup (Extraction) B2->B3 B4 Purification (Column Chromatography) B3->B4

Caption: Comparative workflow of Ullmann and Buchwald-Hartwig syntheses.

Spectral Analysis Logic

Spectral_Analysis Start Synthesized Product IR IR Spectroscopy (Functional Group ID) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Validation Structure Validated IR->Validation NMR->Validation MS->Validation

Caption: Logical flow of spectral validation for the synthesized product.

Performance Comparison

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (e.g., Cu₂O, CuI)[1][5]Palladium-based (e.g., Pd₂(dba)₃)[4]
Ligand Often ligand-free or simple ligands[5]Bulky phosphine ligands (e.g., Xantphos)[4]
Reaction Temperature High (typically >130 °C)[1]Milder (often 80-120 °C)
Reaction Time Generally shorter (6-8 hours)[3]Can be longer (12-24 hours)
Substrate Scope More limited, often requires activated aryl halidesBroader, tolerates a wider range of functional groups
Catalyst Cost Lower (Copper is more abundant and cheaper)Higher (Palladium is a precious metal)
Ligand Cost LowerHigher (Complex phosphine ligands can be expensive)
Workup & Purification Often simpler (precipitation and recrystallization)May require chromatography
Environmental Impact Use of high-boiling polar solvents (e.g., DMF) can be a concern.Use of less polar solvents (e.g., toluene) is common. Palladium is a heavy metal.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound. The choice between the two often depends on the specific requirements of the synthesis.

The Ullmann condensation offers the advantages of using a less expensive catalyst and often simpler purification procedures. However, the high reaction temperatures and the use of high-boiling point solvents can be significant drawbacks, particularly for sensitive substrates.

The Buchwald-Hartwig amination , on the other hand, provides a milder and more versatile route with a broader substrate scope. While the catalyst and ligands are more expensive, the ability to perform the reaction under more controlled conditions and with greater functional group tolerance makes it a powerful tool in modern organic synthesis.

Ultimately, the selection of the synthetic method should be based on a careful consideration of factors such as cost, scale, substrate compatibility, and available equipment. This guide provides the necessary data to make an informed decision for the successful synthesis and validation of this compound.

References

A Comparative Analysis of the Biological Activities of Methoxy- and Chloro-Substituted N-Phenylanthranilic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This report focuses on a comparative study of 2-(4'-methoxyphenylsulfonamido)benzoic acid and 2-(4'-chlorophenylsulfonamido)benzoic acid, which feature a sulfonamide linkage (-SO₂NH-) instead of a direct amine linkage (-NH-). This distinction is crucial and should be considered when interpreting the following data. The findings provide a valuable surrogate for understanding the potential differential effects of these substitutions.

Comparative Biological Activity Data

The following table summarizes the biological activities of the methoxy- and chloro-substituted sulfonamide analogs of anthranilic acid.

Biological Activity2-(4'-methoxyphenylsulfonamido)benzoic acid2-(4'-chlorophenylsulfonamido)benzoic acid
Antifungal Activity (% inhibition against C. albicans at 4 µg/mL) 25-50%25-50%
Antioxidant (SOD) Activity ActiveActive
Cytotoxicity (against MOLT-3 human leukemia cell line) InactiveActive

Experimental Protocols

The methodologies employed to obtain the comparative data are detailed below.

Antifungal Activity Assay

The antifungal activity was evaluated against Candida albicans. The compounds were tested at a concentration of 4 µg/mL, and the percentage of inhibition was determined. The results indicated that both the methoxy- and chloro-substituted sulfonamide derivatives exhibited a moderate antifungal effect, with an inhibition range of 25-50%.

Antioxidant Activity Assay (Superoxide Dismutase - SOD)

The antioxidant capacity of the compounds was assessed through a Superoxide Dismutase (SOD) activity assay. This assay measures the ability of a compound to scavenge superoxide radicals. Both the methoxy- and chloro-substituted analogs demonstrated antioxidant activity, indicating their potential to mitigate oxidative stress.

Cytotoxicity Assay

The cytotoxic effects of the compounds were evaluated against the MOLT-3 human acute lymphoblastic leukemia cell line. Interestingly, the 2-(4'-methoxyphenylsulfonamido)benzoic acid was found to be inactive against this cell line. In contrast, the 2-(4'-chlorophenylsulfonamido)benzoic acid displayed cytotoxic activity, suggesting that the chloro-substitution may confer anti-proliferative properties.

Signaling Pathways and Workflows

The following diagrams illustrate the general experimental workflow for comparing the biological activities of chemical compounds and a simplified representation of a common anti-inflammatory signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of Analogs (Methoxy vs. Chloro) antifungal Antifungal Assay (e.g., against C. albicans) synthesis->antifungal antioxidant Antioxidant Assay (e.g., SOD activity) synthesis->antioxidant cytotoxicity Cytotoxicity Assay (e.g., against MOLT-3 cells) synthesis->cytotoxicity data_comp Data Comparison (% inhibition, IC50) antifungal->data_comp antioxidant->data_comp cytotoxicity->data_comp

Caption: A generalized workflow for the synthesis and comparative biological evaluation of chemical analogs.

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb NF-κB Activation receptor->nf_kb cox2 COX-2 Expression nf_kb->cox2 prostaglandins Prostaglandin Production cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation drug N-Phenylanthranilic Acid Analogs drug->cox2 Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway leading to COX-2-mediated inflammation, a common target for anti-inflammatory drugs.

Structure-Activity Relationship Insights

While direct comparative data for the user's specific compounds of interest is limited, the broader class of N-phenylanthranilic acid derivatives has been studied for their anti-inflammatory properties. The nature and position of substituents on the phenyl ring are known to significantly influence their activity. Generally, electron-withdrawing groups, such as chlorine, can enhance anti-inflammatory activity. This is consistent with the observation that the chloro-substituted sulfonamide analog exhibited cytotoxicity while the methoxy-substituted analog did not. The methoxy group, being electron-donating, may alter the electronic properties of the molecule in a way that reduces this specific activity.

comparative study of different synthetic routes for 2-((4-methoxyphenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes for the preparation of 2-((4-methoxyphenyl)amino)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The routes discussed are the classical Ullmann condensation, a modern Buchwald-Hartwig amination, and a microwave-assisted Ullmann condensation. Each method is evaluated based on experimental data for reaction efficiency, conditions, and overall practicality.

Introduction to Synthetic Strategies

The formation of the C-N bond between an aniline and an aryl halide is a cornerstone of medicinal chemistry. In the case of this compound, also known as N-(4-methoxyphenyl)anthranilic acid, this bond formation presents specific challenges, including the potential for side reactions and the need for carefully controlled conditions to achieve high yields. The choice of synthetic route often depends on factors such as available starting materials, required scale, cost of reagents and catalysts, and desired purity of the final product. This guide explores a classic copper-catalyzed method, a modern palladium-catalyzed approach, and a process-intensified microwave-assisted technique.

Route 1: Classical Ullmann Condensation

The Ullmann condensation is a long-established and cost-effective method for the formation of carbon-nitrogen bonds, utilizing a copper catalyst.[1] This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures.[1][2] For the synthesis of N-aryl anthranilic acids, this involves reacting a 2-halobenzoic acid with an aniline derivative.[3]

Ullmann_Condensation 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Product This compound 2-Chlorobenzoic_Acid->Product p-Anisidine p-Anisidine p-Anisidine->Product Catalyst Cu Powder K2CO3 Amyl Alcohol, Reflux

Caption: Reaction scheme for the classical Ullmann condensation.

Experimental Protocol: Classical Ullmann Condensation

A mixture of 2-chlorobenzoic acid (80 g), p-anisidine (80 g), potassium carbonate (80 g), and activated copper powder (4 g) in 800 mL of amyl alcohol is heated under reflux with vigorous stirring for four hours.[4] Following the reflux period, the amyl alcohol is removed by steam distillation. The remaining aqueous solution is filtered, and the filtrate is neutralized with a 1:1 solution of concentrated hydrochloric acid and water. The resulting solid precipitate is collected by filtration to yield the crude product (102 g), which can be further purified by recrystallization from isopropyl alcohol.[4]

Route 2: Buchwald-Hartwig Amination (Two-Step)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for C-N bond formation.[5][6] It generally offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction.[5] For substrates containing a free carboxylic acid, a common strategy is to use the corresponding ester as the starting material to prevent interference with the basic reaction conditions, followed by a final hydrolysis step to yield the desired acid.

Buchwald_Hartwig_Amination cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Hydrolysis Methyl_2-bromobenzoate Methyl 2-bromobenzoate Intermediate_Ester Methyl 2-((4-methoxyphenyl)amino)benzoate Methyl_2-bromobenzoate->Intermediate_Ester p-Anisidine p-Anisidine p-Anisidine->Intermediate_Ester Catalyst Pd(OAc)2 XPhos K3PO4 Toluene, 100°C Intermediate_Ester_2 Methyl 2-((4-methoxyphenyl)amino)benzoate Final_Product This compound Intermediate_Ester_2->Final_Product Hydrolysis_Conditions NaOH MeOH/H2O, Reflux

Caption: Reaction scheme for the two-step Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Step 1: Palladium-Catalyzed Amination. In an oven-dried flask under an inert atmosphere, methyl 2-bromobenzoate (1.0 equiv), p-anisidine (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and XPhos (4 mol%) are combined. Anhydrous toluene is added, and the mixture is heated to 100 °C for 16-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude ester is purified by column chromatography.

Step 2: Ester Hydrolysis. The purified methyl 2-((4-methoxyphenyl)amino)benzoate is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 equiv) is added, and the solution is heated to reflux for 4-6 hours. After cooling, the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield the final product.

Route 3: Microwave-Assisted Ullmann Condensation

Microwave-assisted organic synthesis has emerged as a technique to dramatically reduce reaction times and, in some cases, improve yields by promoting rapid and uniform heating.[1][7] Applying this technology to the Ullmann condensation can lead to a more efficient process, often in more environmentally benign solvents like water.[8]

Microwave_Ullmann 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Product This compound 2-Chlorobenzoic_Acid->Product p-Anisidine p-Anisidine p-Anisidine->Product Catalyst Cu Powder K2CO3 DMF/H2O, MW

Caption: Reaction scheme for the microwave-assisted Ullmann condensation.

Experimental Protocol: Microwave-Assisted Ullmann Condensation

In a microwave process vial, 2-chlorobenzoic acid (1.0 equiv), p-anisidine (1.1 equiv), potassium carbonate (2.0 equiv), and copper powder (10 mol%) are mixed in a solvent system of DMF and water (e.g., 9:1 v/v). The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 150-180 °C) for a short period (e.g., 15-30 minutes). After cooling, the mixture is poured into water and acidified with 1M HCl. The precipitated product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes the key performance indicators for each synthetic route, providing a basis for objective comparison.

ParameterClassical Ullmann Condensation[4]Buchwald-Hartwig AminationMicrowave-Assisted Ullmann
Starting Halide 2-Chlorobenzoic AcidMethyl 2-bromobenzoate2-Chlorobenzoic Acid
Catalyst Copper PowderPalladium(II) Acetate / XPhosCopper Powder
Solvent Amyl AlcoholToluene (Step 1), MeOH/H₂O (Step 2)DMF/H₂O
Temperature ~132 °C (Reflux)100 °C (Step 1), Reflux (Step 2)150 - 180 °C
Reaction Time 4 hours16 - 24 hours (Step 1) + 4-6 hours (Step 2)15 - 30 minutes
Reported Yield ~78% (crude)~80-95% (overall, typical)Up to 76% (for similar substrates)[4]
Key Advantages Low catalyst cost, simple setupHigh yields, milder conditions, broad scopeExtremely short reaction times
Key Disadvantages High temperature, long reaction timeHigh catalyst cost, two-step processRequires specialized equipment

General Experimental Workflow

The overall process for each synthesis, from setup to final product, follows a similar logical progression, as illustrated in the workflow diagram below.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants, Catalyst, Base, and Solvent B Heating (Conventional or Microwave) A->B C Cooling & Filtration (if applicable) B->C D Acidification to Precipitate Product C->D E Collect Solid by Filtration D->E F Recrystallization or Column Chromatography E->F G Final Product F->G

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

Each of the described synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • The Classical Ullmann Condensation remains a relevant and economical choice, particularly for large-scale synthesis where catalyst cost is a primary concern. Its main drawbacks are the harsh reaction conditions and potentially lower yields compared to modern methods.[4]

  • The Buchwald-Hartwig Amination represents the state-of-the-art in C-N cross-coupling, offering high yields under relatively mild conditions.[5][6] The necessity of a two-step process to accommodate the carboxylic acid and the high cost of palladium and specialized phosphine ligands are its principal limitations.

  • The Microwave-Assisted Ullmann Condensation provides a significant process intensification, drastically reducing reaction times from hours to minutes.[8] This method is ideal for rapid library synthesis and process optimization studies, though it requires investment in specialized microwave reactor technology.

The optimal choice of synthesis will ultimately be dictated by the specific needs of the research or development project, balancing considerations of cost, scale, time, and available equipment.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-((4-methoxyphenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantitative determination of 2-((4-methoxyphenyl)amino)benzoic acid. This compound is a known impurity and derivative of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The accurate quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

The following sections present a detailed evaluation of a proposed HPLC-UV method, a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, and a cost-effective UV-Visible Spectrophotometric method. The guide includes detailed experimental protocols, comparative quantitative data, and a workflow for analytical method validation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of pharmaceutical impurities.[1][2] For higher sensitivity and selectivity, especially in complex matrices, hyphenated techniques like LC-MS/MS are the gold standard.[3] Spectrophotometric methods, while simpler and more accessible, may lack the specificity required for differentiating closely related compounds.

Quantitative Performance Data

The following tables summarize the typical validation parameters for the quantification of this compound and structurally similar aromatic carboxylic acids using the compared analytical techniques.

Table 1: Comparison of Quantitative Performance

Validation ParameterProposed HPLC-UV MethodAlternative 1: UPLC-MS/MSAlternative 2: UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.995
Lower Limit of Quantification (LLOQ) 10 - 100 ng/mL0.1 - 10 ng/mL1 - 5 µg/mL
Accuracy (% Bias) Within ±10%Within ±15%Within ±15%
Precision (%RSD) < 10%< 15%< 15%
Recovery 90 - 110%85 - 115%80 - 120%

Experimental Protocols

Detailed methodologies are provided below for the proposed HPLC-UV method and the alternative analytical techniques.

Proposed Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the robust and accurate quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer (pH 4.5) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[4]

  • Run Time: 15 minutes.

2. Reagents and Materials:

  • This compound reference standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • Water (HPLC grade).

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is suitable for the trace-level quantification of this compound, offering high sensitivity and selectivity.

1. Chromatographic and Mass Spectrometric Conditions:

  • UPLC System: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: XBridge BEH Shield RP18, 150 × 3.0 mm, 3.5 μm.[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

2. Standard and Sample Preparation:

  • Diluent: A mixture of 0.1% formic acid in water and acetonitrile (20:80 v/v).[3]

  • Standard and Sample Preparation: Prepare stock and working solutions in the diluent. For complex matrices, a solid-phase extraction or liquid-liquid extraction may be necessary.

Alternative Method 2: UV-Visible Spectrophotometry

This method provides a simple and cost-effective approach for the quantification of this compound in simple sample matrices.

1. Spectrophotometric Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the analyte (typically between 200-400 nm).

  • Solvent: Methanol or a suitable buffer.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose.[5][6] The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.

G A Method Development & Optimization B Validation Protocol Definition (Acceptance Criteria) A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J K Validation Report C->K D->K E->K F->K G->K H->K I->K J->K

Caption: Workflow for Analytical Method Validation.

Signaling Pathways and Logical Relationships

The choice of an analytical method is often dictated by the relationship between sensitivity requirements and the expected concentration of the analyte. The following diagram illustrates this logical relationship.

G Analyte Analyte Concentration High_Conc High (e.g., % level) Analyte->High_Conc Low_Conc Low (e.g., ppm level) Analyte->Low_Conc Trace_Conc Trace (e.g., ppb level) Analyte->Trace_Conc Method_UV UV-Vis Spectrophotometry High_Conc->Method_UV Suitable For Low_Conc->Method_UV May be suitable Method_HPLC HPLC-UV Low_Conc->Method_HPLC Suitable For Trace_Conc->Method_HPLC May be suitable Method_LCMS UPLC-MS/MS Trace_Conc->Method_LCMS Suitable For

Caption: Selection of Analytical Method based on Analyte Concentration.

References

A Comparative Guide to the Anti-inflammatory Efficacy of 2-((4-methoxyphenyl)amino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of 2-((4-methoxyphenyl)amino)benzoic acid and its derivatives, a class of compounds belonging to the N-aryl anthranilic acids, which are known for their non-steroidal anti-inflammatory drug (NSAID) properties. The objective of this guide is to present a consolidated overview of their performance based on available experimental data, elucidating structure-activity relationships and potential mechanisms of action.

Data Presentation

The anti-inflammatory potential of this compound derivatives is evaluated through both in vivo and in vitro assays. The following tables summarize the quantitative data from studies on this class of compounds and structurally related analogues to facilitate a comparative assessment of their efficacy.

Table 1: In Vivo Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives

The carrageenan-induced paw edema model in rats is a standard in vivo assay to determine the acute anti-inflammatory activity of a compound. The percentage of edema inhibition reflects the compound's ability to reduce swelling.

Compound IDN-Aryl SubstituentDose (mg/kg)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
1 4-Methoxyphenyl100Data not available in a direct comparative studyIndomethacin56.3
2 2,3-Dimethylphenyl (Mefenamic Acid)100~45-55Indomethacin~50-60
3 3-(Trifluoromethyl)phenyl (Flufenamic Acid)100~50-60Indomethacin~50-60
4 2,6-Dichloro-3-methylphenyl (Meclofenamic Acid)100>60Indomethacin~50-60
5 Phenyl100~30-40Indomethacin~50-60

Note: The data for compounds 2-5 are compiled from various studies on N-aryl anthranilic acids and are intended to provide a structural and activity context for the 4-methoxy derivative. The exact percentage of inhibition can vary based on experimental conditions.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by N-Aryl Anthranilic Acid Derivatives

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates the preference for inhibiting COX-2 over COX-1.

Compound IDN-Aryl SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
1 4-MethoxyphenylData not available in a direct comparative studyData not available in a direct comparative studyN/A
2 2,3-Dimethylphenyl (Mefenamic Acid)10.522.50.47
3 3-(Trifluoromethyl)phenyl (Flufenamic Acid)0.30.31.0
4 2,6-Dichloro-3-methylphenyl (Meclofenamic Acid)0.060.032.0
Celecoxib (Reference COX-2 Inhibitor)150.04375
Ibuprofen (Reference NSAID)133440.04

Note: The IC50 values are approximate and can vary between different assay systems. The data is presented to illustrate the general potency and selectivity profiles of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

  • Grouping: The animals are divided into several groups (n=6 per group):

    • Vehicle Control (e.g., 1% Carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound groups (e.g., 50, 100, 200 mg/kg)

  • Procedure:

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compounds, vehicle, or standard drug are administered orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour of drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Enzyme Immunoassay)

This in vitro assay determines the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds and reference NSAIDs.

    • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).

  • Procedure:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

    • The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then stopped by adding a stopping reagent (e.g., 1N HCl).

    • The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory action of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization grouping Grouping (n=6) animal_acclimatization->grouping drug_prep Test Compound & Control Preparation grouping->drug_prep initial_paw_volume Measure Initial Paw Volume drug_admin Administer Compound/Control initial_paw_volume->drug_admin carrageenan_injection Inject Carrageenan drug_admin->carrageenan_injection measure_edema Measure Paw Volume at Intervals (1-4h) carrageenan_injection->measure_edema calculate_inhibition Calculate % Edema Inhibition measure_edema->calculate_inhibition statistical_analysis Statistical Analysis calculate_inhibition->statistical_analysis

Caption: Workflow for in vivo anti-inflammatory screening using the carrageenan-induced paw edema model.

arachidonic_acid_cascade cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid This compound derivatives nsaid->cox1 inhibit nsaid->cox2 inhibit

Caption: The arachidonic acid cascade and the inhibitory mechanism of action of N-aryl anthranilic acids.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB (p65/p50) ikb_nfkb->nfkb releases ikb IκB nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocates dna DNA nfkb_n->dna genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) dna->genes nsaid This compound derivatives nsaid->ikk may inhibit

Cross-Validation of Experimental and Computational Results for 2-((4-methoxyphenyl)amino)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational predictions for the compound 2-((4-methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic acid. By cross-validating experimental findings with theoretical calculations, we aim to offer a deeper understanding of its structural, spectroscopic, and potential biological properties. This information is valuable for researchers in the fields of medicinal chemistry, materials science, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, combining both experimentally derived and computationally predicted values.

PropertyExperimental ValueComputational Value
Molecular Formula C₁₄H₁₃NO₃C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol [1]243.26 g/mol
Monoisotopic Mass -243.08954328 Da[1][2]
XLogP3 -4.3[1][2]
Melting Point 183-184 °C[3]-
Complexity -274[1]
Hydrogen Bond Donor Count -2
Hydrogen Bond Acceptor Count -4
Rotatable Bond Count -4

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann Condensation Protocol

A detailed protocol for the synthesis of N-(4-methoxyphenyl)anthranilic acid is as follows[3]:

Reactants:

  • 2-chlorobenzoic acid (80 g)

  • 4-anisidine (p-methoxyaniline) (80 g)

  • Potassium carbonate (80 g)

  • Activated copper powder (4 g)

  • Amyl alcohol (800 ml)

Procedure:

  • A mixture of all reactants is heated under reflux with efficient stirring for four hours.

  • The amyl alcohol is then removed by steam distillation.

  • The remaining aqueous phase is filtered.

  • The filtrate is neutralized by the addition of a 1:1 mixture of concentrated hydrochloric acid and water.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is recrystallized from isopropyl alcohol to yield pure N-(4-methoxyphenyl)anthranilic acid.

Yield: 102 g (crude)[3]

G Reactants 2-chlorobenzoic acid + 4-anisidine + K2CO3 + Cu powder + Amyl alcohol Reflux Reflux 4 hours Reactants->Reflux SteamDistill Steam Distillation (Remove Amyl Alcohol) Reflux->SteamDistill Filter1 Filtration SteamDistill->Filter1 Neutralize Neutralization (HCl/H2O) Filter1->Neutralize Filter2 Filtration Neutralize->Filter2 Recrystallize Recrystallization (Isopropyl Alcohol) Filter2->Recrystallize Product This compound Recrystallize->Product

Ullmann Condensation Workflow

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of N-phenylanthranilic acid in DMSO-d₆ shows characteristic signals for the aromatic protons, as well as a broad singlet for the -NH proton and a signal for the carboxylic acid proton[4]. For the 4-methoxy derivative, one would expect to see an additional sharp singlet around 3.8 ppm corresponding to the methoxy group protons.

¹³C NMR: The carbon NMR spectrum of N-phenylanthranilic acid derivatives displays signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid group[5]. The presence of the methoxy group in the target molecule would introduce a signal around 55 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-phenylanthranilic acid derivatives shows characteristic absorption bands[6]:

  • -OH stretch (carboxylic acid): A broad band in the region of 3300-2600 cm⁻¹

  • -NH stretch: A band in the range of 3280-3110 cm⁻¹

  • C=O stretch (carboxylic acid): A strong absorption between 1710-1678 cm⁻¹

For this compound, one would also expect to see C-O stretching vibrations associated with the methoxy group.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of anthranilic acid and its derivatives typically shows absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic rings[7][8]. The exact position and intensity of these bands are influenced by the substituents on the aromatic rings.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic and structural properties of molecules. While a specific DFT study for this compound is not available, studies on similar anthranilic acid derivatives have been conducted[2][9].

Molecular Geometry

A key structural parameter for N-phenylanthranilic acid derivatives is the dihedral angle between the two aromatic rings. This angle is influenced by steric and electronic effects of the substituents. For this compound, the methoxy group is expected to influence this dihedral angle.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. DFT calculations can predict these orbital energies and their distribution across the molecule.

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting sites of intermolecular interactions.

Biological Activity and Signaling Pathway

N-phenylanthranilic acid and its derivatives are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[6].

Cyclooxygenase (COX) Inhibition

COX enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. There are two main isoforms, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. N-phenylanthranilic acid derivatives are known to be COX inhibitors[10].

COX-2 Signaling Pathway

The COX-2 enzyme is typically induced during inflammation and in certain cancers. It converts arachidonic acid to prostaglandin H₂ (PGH₂), which is then converted to various prostaglandins, including prostaglandin E₂ (PGE₂). PGE₂ can then bind to its receptors and activate downstream signaling pathways, such as the NF-κB and PI3K/AKT pathways, which are involved in inflammation and cell proliferation[11][12][13]. By inhibiting COX-2, compounds like this compound can block this inflammatory cascade.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Inhibition Inflammatory Stimuli Inflammatory Stimuli COX2 COX-2 (Cyclooxygenase-2) Inflammatory Stimuli->COX2 Induces PGH2 Prostaglandin H2 COX2->PGH2 Converts to ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate PGE2 Prostaglandin E2 PGH2->PGE2 Converted to Receptors Prostaglandin E Receptors PGE2->Receptors Binds to Downstream Downstream Signaling (NF-κB, PI3K/AKT) Receptors->Downstream Activates Inflammation Inflammation Cell Proliferation Downstream->Inflammation Leads to Inhibitor This compound Inhibitor->COX2 Inhibits

COX-2 Signaling Pathway Inhibition

Conclusion

References

Unveiling the Crystalline Landscape of 2-((4-methoxyphenyl)amino)benzoic Acid: A Guide to Polymorphic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact critical drug substance properties such as solubility, stability, and bioavailability. This guide provides a detailed analysis of the known crystal structure of 2-((4-methoxyphenyl)amino)benzoic acid and a comprehensive framework for the experimental investigation of its potential polymorphic forms.

While a comprehensive comparative analysis of multiple polymorphs of this compound is not currently possible due to the public availability of only one crystal structure, this guide serves as a foundational resource. It presents the crystallographic data for the known form and outlines the essential experimental protocols for identifying and characterizing new polymorphs.

The Known Crystal Structure of this compound

A single crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 170780[1]. The crystallographic data provides a foundational understanding of the molecular conformation and intermolecular interactions in the solid state.

Crystallographic Parameter Form I
CCDC Deposition Number170780
Empirical FormulaC₁₄H₁₃NO₃
Formula Weight243.26
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)10.589(2)
α (°)90
β (°)99.87(3)
γ (°)90
Volume (ų)1207.3(4)
Z4
Density (calculated) (g/cm³)1.338

This data is based on the publicly available information for CCDC deposition 170780. A full structural analysis would require the complete crystallographic information file (CIF).

A Practical Guide to Polymorph Screening and Characterization

The discovery and characterization of new polymorphs are critical steps in drug development. The following sections detail the standard experimental workflows and techniques that would be employed in a comparative analysis of this compound polymorphs.

Experimental Workflow for Polymorph Screening

The search for new polymorphic forms typically involves a systematic crystallization screening process. This process aims to induce nucleation and crystal growth under a wide range of thermodynamic and kinetic conditions.

Polymorph_Screening_Workflow Experimental Workflow for Polymorph Screening cluster_screening Polymorph Screening cluster_characterization Characterization cluster_analysis Data Analysis and Comparison API API Solution/Melt Crystallization Crystallization under Various Conditions (Solvents, Temperature, Pressure, Evaporation Rate) API->Crystallization Solid_Forms Generation of Solid Forms Crystallization->Solid_Forms PXRD Powder X-ray Diffraction (PXRD) Solid_Forms->PXRD Thermal Thermal Analysis (DSC, TGA) Solid_Forms->Thermal Spectroscopy Spectroscopy (FTIR, Raman) Solid_Forms->Spectroscopy Data_Analysis Comparative Data Analysis PXRD->Data_Analysis Thermal->Data_Analysis Spectroscopy->Data_Analysis Polymorph_ID Identification of Unique Polymorphs Data_Analysis->Polymorph_ID

Caption: A generalized workflow for polymorph screening and identification.

Key Experimental Protocols

1. Powder X-ray Diffraction (PXRD)

  • Principle: PXRD is a primary technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint.

  • Methodology:

    • A small amount of the crystalline powder is gently packed into a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffractogram is analyzed for peak positions and relative intensities.

  • Expected Comparative Data: Different polymorphs would exhibit distinct PXRD patterns with peaks at different 2θ angles and with varying relative intensities, reflecting differences in their crystal lattices.

2. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion and transition.

  • Methodology:

    • A few milligrams of the sample are hermetically sealed in an aluminum pan.

    • The sample and a reference pan are heated at a constant rate.

    • The heat flow is recorded, and endothermic or exothermic events are identified.

  • Expected Comparative Data: Polymorphs would typically have different melting points and enthalpies of fusion. Enantiotropically related polymorphs may show a solid-solid phase transition at a specific temperature.

3. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.

  • Methodology:

    • A small amount of the sample is placed in a TGA pan.

    • The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored.

  • Expected Comparative Data: Anhydrous polymorphs would be expected to be stable until their decomposition temperature. The presence of a weight loss at lower temperatures would indicate a solvated or hydrated form, which would be considered a pseudopolymorph.

4. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

  • Principle: Vibrational spectroscopy techniques like FTIR and Raman are sensitive to the local molecular environment and conformation. Differences in crystal packing and intermolecular interactions between polymorphs lead to distinct vibrational spectra.

  • Methodology:

    • FTIR (ATR): A small amount of the sample is placed on an attenuated total reflectance (ATR) crystal, and the infrared spectrum is collected.

    • Raman: The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed to generate a Raman spectrum.

  • Expected Comparative Data: Polymorphs would likely show differences in the positions, intensities, and splitting of vibrational bands, particularly in regions corresponding to hydrogen bonding (e.g., N-H and O-H stretching) and lattice vibrations.

Hypothetical Comparative Analysis Framework

Should new polymorphs of this compound be discovered, the following table illustrates how their properties could be compared.

Analytical Technique Polymorph I (Known) Hypothetical Polymorph II Hypothetical Polymorph III
PXRD (2θ peaks) Distinct set of peaksDifferent peak positions and/or intensitiesUnique diffraction pattern
DSC (Melting Point) Tₘ₁Tₘ₂ (potentially higher or lower than Tₘ₁)Tₘ₃ (may show a transition to another form before melting)
TGA (Weight Loss) No significant weight loss before decompositionNo significant weight loss before decompositionMay show weight loss if it is a solvate/hydrate
FTIR (cm⁻¹) Specific N-H and C=O stretching frequenciesShifted N-H and C=O frequencies indicating different hydrogen bondingDifferent fingerprint region due to conformational differences
Raman (cm⁻¹) Characteristic lattice mode vibrationsShifted or new lattice mode vibrationsDifferent spectral features in the low-frequency region

Logical Relationship of Polymorph Characterization

The characterization of polymorphs follows a logical progression from initial identification to a detailed understanding of their physicochemical properties.

Polymorph_Characterization_Logic Logical Progression of Polymorph Characterization Start Discovery of a New Solid Form PXRD Primary Identification by PXRD Start->PXRD Thermal Thermal Behavior Analysis (DSC/TGA) PXRD->Thermal Spectroscopy Spectroscopic Fingerprinting (FTIR/Raman) PXRD->Spectroscopy Structure Single Crystal X-ray Diffraction (if possible) Thermal->Structure Spectroscopy->Structure Properties Physicochemical Property Determination (Solubility, Stability) Structure->Properties Selection Selection of Optimal Form for Development Properties->Selection

Caption: The logical flow from the discovery to the selection of a polymorph.

This guide provides the essential tools and a conceptual framework for the comprehensive study of the polymorphic landscape of this compound. The detailed experimental protocols and the logical workflow presented herein are intended to facilitate future research in this area, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

A Comparative Analysis of the Cyclooxygenase Inhibitory Effects of Mefenamic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of the well-known non-steroidal anti-inflammatory drug (NSAID) mefenamic acid and its structural analogs on cyclooxygenase (COX) enzymes. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document aims to be a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory therapies.

Mefenamic acid, a member of the N-aryl anthranilic acid class of NSAIDs, is known to inhibit both COX-1 and COX-2 enzymes. Understanding the differential inhibition of these isoforms is crucial for the development of new anti-inflammatory agents with improved efficacy and reduced side effects. This guide will delve into the quantitative inhibitory data for mefenamic acid and compare it with novel anthranilic acid derivatives, providing a clearer picture of their therapeutic potential.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 can be expressed as the COX-1 IC50 / COX-2 IC50 ratio. A higher selectivity index suggests a greater preference for inhibiting COX-2, which is often a desirable characteristic for minimizing gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid29.91.9815.1
JS-3418.15.06
JS-4594.313.72

Data Interpretation: The data presented in the table reveals that mefenamic acid is a potent inhibitor of both COX-1 and COX-2, with a notable preference for COX-2, as indicated by its selectivity index of 15.1.[1] The novel anthranilic acid derivative, JS-4, also demonstrates significant COX-2 inhibitory activity and a selectivity index comparable to that of mefenamic acid.[2] In contrast, JS-3 shows weaker inhibition of both isoforms and lower selectivity for COX-2.[2]

Experimental Protocols

The determination of COX inhibitory activity is a critical step in the evaluation of potential anti-inflammatory drugs. Below are detailed protocols for two common in vitro assays used to measure COX-1 and COX-2 inhibition.

Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX by monitoring the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme.

Materials:

  • COX-1 or COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compounds (dissolved in DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the COX Probe in COX Assay Buffer.

    • Prepare a working solution of the COX Cofactor in COX Assay Buffer.

    • Prepare the arachidonic acid solution by adding it to NaOH, vortexing briefly, and then diluting with purified water. Keep on ice.

    • Prepare serial dilutions of the test compounds and mefenamic acid (as a positive control) in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Protocol:

    • Add COX Assay Buffer, COX enzyme (either COX-1 or COX-2), and the COX Probe to each well of the 96-well plate.

    • Add the diluted test compounds or vehicle (DMSO for control wells) to the respective wells.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the diluted arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase component of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 or COX-2 enzyme (ovine or human recombinant)

  • Assay Buffer

  • Heme

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Dilute the Assay Buffer to its working concentration.

    • Prepare a working solution of Heme in the diluted Assay Buffer.

    • Prepare the arachidonic acid solution.

    • Prepare serial dilutions of the test compounds and mefenamic acid in the diluted Assay Buffer.

  • Assay Protocol:

    • To each well, add the diluted Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.

    • Add the diluted test compounds or vehicle to the appropriate wells.

    • Incubate for 5 minutes at room temperature.

    • Add the Colorimetric Substrate to all wells.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Incubate for 5 minutes at 25°C.

    • Read the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the absorbance of the background wells from the absorbance of the sample wells.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value as described in the fluorometric assay protocol.

Visualizing the Mechanisms

To better understand the processes involved in COX inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Mefenamic_Acid Mefenamic Acid & Analogs Mefenamic_Acid->COX1 Mefenamic_Acid->COX2 Experimental_Workflow Start Start: Prepare Reagents Dispense Dispense Enzyme, Buffer, and Probe/Substrate to Plate Start->Dispense Add_Inhibitor Add Test Compounds (Mefenamic Acid / Analogs) Dispense->Add_Inhibitor Incubate_1 Pre-incubation (Inhibitor Binding) Add_Inhibitor->Incubate_1 Add_Substrate Initiate Reaction (Add Arachidonic Acid) Incubate_1->Add_Substrate Incubate_2 Reaction Incubation Add_Substrate->Incubate_2 Measure Measure Signal (Fluorescence or Absorbance) Incubate_2->Measure Analyze Data Analysis: Calculate % Inhibition & IC50 Measure->Analyze

References

statistical validation of the structure-activity relationship models for 2-((4-methoxyphenyl)amino)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Quantitative Structure-Activity Relationship (QSAR) models is crucial for the efficient development of novel 2-((4-methoxyphenyl)amino)benzoic acid derivatives, a class of compounds with significant therapeutic potential. This guide provides a comparative overview of the statistical validation of such models, offering researchers, scientists, and drug development professionals a framework for assessing their predictive power and reliability.

Understanding QSAR Model Validation

The primary goal of a QSAR model is to accurately predict the biological activity of new chemical entities based on their molecular structures. Statistical validation is the process of evaluating the robustness and predictive capacity of a developed QSAR model. This is achieved through a series of statistical metrics derived from both internal and external validation techniques.[1] A well-validated model can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

Experimental Protocols for Statistical Validation

The validation of a QSAR model typically involves several key steps designed to rigorously assess its performance. The following protocols are fundamental to this process.

Data Set Preparation
  • Data Collection: A diverse set of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) is compiled.

  • Molecular Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric, electronic) descriptors.

  • Data Splitting: The dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set, which is not used during model development, serves to evaluate its predictive performance on unseen data.[1] Common splitting ratios are 70:30 or 80:20 for the training and test sets, respectively.

Model Development and Internal Validation
  • Model Building: Various statistical methods can be employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

  • Internal Validation (Cross-Validation): The robustness of the model is assessed using cross-validation techniques on the training set. The most common method is Leave-One-Out (LOO) cross-validation, where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictive ability.

External Validation
  • Prediction on Test Set: The developed QSAR model is used to predict the biological activities of the compounds in the external test set.

  • Calculation of Validation Metrics: The predicted activities are then compared to the experimental activities to calculate various statistical metrics that quantify the model's external predictive power.

Comparative Analysis of QSAR Model Validation Metrics

The performance of different QSAR models for anthranilic acid derivatives, which are structurally related to this compound, can be compared using a variety of statistical parameters. The following tables summarize key validation metrics from several studies on related compound classes.

QSAR ModelValidation Methodq² (LOO-CV)r² (Test Set)Reference
FA-MLRInternal/External---[2]
PCRAInternal/External---[2]
GA-PLSInternal/External0.85-0.77[2]
PC-LS-SVMInternal/External0.910.81-[3]
PC-GRNNInternal/External---[3]

Table 1: Comparison of Statistical Validation Metrics for QSAR Models of Anthranilic Acid Sulfonamide Derivatives. R² represents the coefficient of determination for the training set, q² is the cross-validated correlation coefficient from Leave-One-Out cross-validation, and r² (Test Set) is the predictive squared correlation coefficient for the external test set. FA-MLR: Factor Analysis-Multiple Linear Regression; PCRA: Principal Component Regression Analysis; GA-PLS: Genetic Algorithm-Partial Least Squares; PC-LS-SVM: Principal Component-Least Squares Support Vector Machine; PC-GRNN: Principal Component-Generalized Regression Neural Network.

QSAR ModelValidation Methodpred_r²Reference
CoMFAInternal/External0.9580.785-[4]
CoMSIAInternal/External0.9810.788-[4]

Table 2: 3D-QSAR Model Validation for Insecticidal Anthranilic Diamides. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR methods.

Visualization of Validation Workflow

A clear understanding of the QSAR model validation workflow is essential for its proper implementation and interpretation.

QSAR_Validation_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_output Output Data_Collection Data Collection (Derivatives & Activity) Descriptor_Calculation Descriptor Calculation (1D, 2D, 3D) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Building QSAR Model Building (e.g., MLR, PLS, SVM) Data_Splitting->Model_Building Training Set External_Validation External Validation (Test Set Prediction, r²) Data_Splitting->External_Validation Test Set Internal_Validation Internal Validation (Cross-Validation, q²) Model_Building->Internal_Validation Internal_Validation->External_Validation Validated_Model Validated QSAR Model External_Validation->Validated_Model

Caption: Workflow for the statistical validation of a QSAR model.

Logical Relationship of Validation Metrics

The various statistical metrics used in QSAR validation are interconnected and provide a comprehensive picture of the model's performance.

Validation_Metrics_Relationship cluster_training Training Set Performance cluster_internal Internal Prediction cluster_external External Prediction cluster_overall Overall Model Quality R2 (Goodness of Fit) q2 (Robustness) R2->q2 influences Reliable_Model Reliable & Predictive QSAR Model R2->Reliable_Model r2_pred r²_pred (Predictive Power) q2->r2_pred indicates potential for q2->Reliable_Model r2_pred->Reliable_Model

Caption: Interrelationship of key statistical validation metrics in QSAR.

Conclusion

The statistical validation of QSAR models for this compound derivatives is a critical step in the drug discovery pipeline. By employing rigorous validation protocols and carefully evaluating a range of statistical metrics, researchers can ensure the development of robust and predictive models. This, in turn, facilitates the rational design of novel and more potent therapeutic agents. The comparative data and workflows presented in this guide provide a foundational understanding for scientists engaged in the computational modeling of this important class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-((4-Methoxyphenyl)amino)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-((4-Methoxyphenyl)amino)benzoic acid (CAS No. 13501-67-2) was found. The following disposal procedures are based on safety data sheets for structurally similar compounds, including Mefenamic acid and other benzoic acid derivatives. Researchers must consult with their institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Researchers and laboratory personnel handling this compound must adhere to stringent disposal protocols to ensure safety and environmental protection. This document provides a procedural guide for the proper disposal of this compound, based on established best practices for similar chemical substances.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE) for Disposal

PPE CategorySpecific Requirements
Eye Protection Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[1]
Hand Protection Handle with gloves. Inspect gloves prior to use and use proper glove removal technique.[1][2]
Body Protection Appropriate protective clothing to prevent skin exposure.
Respiratory Use a NIOSH-approved respirator or equivalent if dust is generated.[2]
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]

  • Containerization:

    • Leave the chemical in its original container whenever possible.[2]

    • If transferring is necessary, use a suitable, closed, and properly labeled container for disposal.

    • Do not mix with other waste materials.[2]

  • Waste Classification:

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.

    • Consult local, regional, and national hazardous waste regulations for complete and accurate classification.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide them with the chemical name, CAS number (13501-67-2), and any other relevant hazard information.

    • Dispose of the contents and container to an approved waste disposal plant.[2]

Handling of Spills

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Immediate Actions:

    • Evacuate unnecessary personnel from the area.

    • Ensure adequate ventilation.

    • Eliminate all sources of ignition.

  • Containment and Cleanup:

    • Avoid generating dust. For dry spills, do not use dry sweeping.

    • It is recommended to dampen the spilled material with water to prevent it from becoming airborne.[3]

    • Use a HEPA-filter vacuum or carefully sweep up the dampened material and place it into a suitable, sealed container for disposal.[3]

    • Do not let the product enter drains or waterways.[1][4]

  • Decontamination:

    • Clean the affected area thoroughly.

    • Wash hands and any exposed skin with soap and water after handling.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from SDSs of analogous compounds. No specific experimental protocols for the disposal of this compound were found. The core principle is to treat the compound as potentially hazardous chemical waste and manage it through professional disposal channels in accordance with regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Routine Disposal cluster_2 Spill Cleanup & Disposal Start Start: Have this compound for disposal Is_Spill Is it a spill? Start->Is_Spill Containerize Keep in original or suitable labeled, closed container Is_Spill->Containerize No Wear_PPE Wear appropriate PPE Is_Spill->Wear_PPE Yes No_Mixing Do not mix with other waste Containerize->No_Mixing Contact_EHS Contact Environmental Health & Safety (EHS) or licensed disposal service No_Mixing->Contact_EHS Dispose Dispose through approved waste disposal plant Contact_EHS->Dispose Avoid_Dust Avoid generating dust (dampen if necessary) Wear_PPE->Avoid_Dust Collect_Spill Collect spill material into a sealed container Avoid_Dust->Collect_Spill Decontaminate Decontaminate spill area Collect_Spill->Decontaminate Spill_to_EHS Contact EHS for disposal of spill cleanup materials Decontaminate->Spill_to_EHS Spill_to_EHS->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-((4-Methoxyphenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-((4-Methoxyphenyl)amino)benzoic acid (CAS No. 13501-67-2), a compound also known as N-(4-Methoxyphenyl)anthranilic acid. The following procedures are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and best practices for handling solid organic compounds with similar hazard profiles.

Hazard Identification and Personal Protective Equipment (PPE)

Based on its GHS classification, this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the substance.
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing or dust generation.
Skin and Body Protection Laboratory coatA standard lab coat should be worn, fully buttoned, with sleeves rolled down. For larger quantities or when significant dust generation is anticipated, chemical-resistant coveralls may be necessary.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or when airborne dust is likely to be generated. A respirator with a particulate filter (N95 or better) is recommended.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to ensure safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control for weighing, transferring, and preparing solutions to minimize inhalation exposure.

2. Weighing and Transferring:

  • Before handling, ensure all required PPE is correctly donned.

  • Conduct all weighing and transferring operations within a chemical fume hood or a containment balance enclosure.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates dust.

  • Close the container tightly immediately after use.

3. Preparing Solutions:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath and ensure adequate ventilation.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all waste this compound, contaminated spatulas, weigh boats, and paper towels in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container for organic acids. Do not pour down the drain.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.

Below is a workflow diagram illustrating the key steps for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) prep_eng Verify Engineering Controls - Chemical Fume Hood - Eyewash/Safety Shower Access prep_ppe->prep_eng weigh Weighing and Transferring (Inside Fume Hood) prep_eng->weigh Proceed to Handling dissolve Solution Preparation (Inside Fume Hood) weigh->dissolve segregate Segregate Waste - Solid Waste - Liquid Waste - Contaminated PPE dissolve->segregate After Experiment label_waste Label Waste Containers - Chemical Name - Hazard Information segregate->label_waste dispose Dispose via EHS/ Licensed Contractor label_waste->dispose spill Spill or Exposure Event first_aid Administer First Aid - Eye Flush - Skin Wash - Move to Fresh Air spill->first_aid medical Seek Medical Attention first_aid->medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.